5-tert-butyl-1,2,4-triazin-3-amine molecular weight and formula
Technical Monograph: 5-tert-butyl-1,2,4-triazin-3-amine Executive Summary 5-tert-butyl-1,2,4-triazin-3-amine (CAS: 937-02-0) is a specialized heterocyclic building block utilized primarily in fragment-based drug discover...
Executive Summary5-tert-butyl-1,2,4-triazin-3-amine (CAS: 937-02-0) is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and coordination chemistry.[1][2] Characterized by an electron-deficient 1,2,4-triazine core substituted with a bulky lipophilic tert-butyl group and a polar amino motif, this molecule serves as a critical scaffold for designing kinase inhibitors and transition metal ligands. Its structural duality—combining a hydrogen-bond donor/acceptor system with a sterically demanding hydrophobic anchor—makes it an ideal probe for exploring ATP-binding pockets and allosteric sites.
Part 1: Physicochemical Profile[3]
The following data aggregates experimental and computed values standardizing the identity of the compound.
Property
Value
Technical Note
IUPAC Name
5-tert-butyl-1,2,4-triazin-3-amine
Systematic nomenclature preferred for patent filings.
Validated identifier for procurement and indexing.[2]
Molecular Formula
C₇H₁₂N₄
-
Molecular Weight
152.20 g/mol
Monoisotopic Mass: 152.1062 Da.
Physical State
Solid (Crystalline)
Typically off-white to pale yellow powder.
Solubility
DMSO, Methanol, Ethanol
Limited solubility in water due to the lipophilic t-butyl group.
pKa (Predicted)
~3.5 - 4.0 (Conjugate acid)
The triazine ring N2/N4 withdraws density, reducing amine basicity compared to pyridine.
Topological PSA
~80 Ų
High polar surface area relative to size, facilitating H-bonding.
Part 2: Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium of 3-amino-1,2,4-triazines is vital for docking studies and spectral interpretation. While the amino form is dominant in the solid state and polar solvents, the imino tautomer can participate in specific binding events.
Key Structural Features:
Steric Anchor: The tert-butyl group at C5 prevents rotation and fills hydrophobic pockets, often increasing metabolic stability against nucleophilic attack at the ring carbons.
H-Bonding Motif: The N3-amine and N2/N4-ring nitrogens form a "donor-acceptor-acceptor" (DAA) motif, similar to adenosine, making it a purine mimetic.
Figure 1: Tautomeric equilibrium between the amino and imino forms. The amino tautomer is generally the bioactive species in kinase hinge binding.
Part 3: Synthetic Methodology
The synthesis of 5-tert-butyl-1,2,4-triazin-3-amine is a classic condensation reaction that requires precise control of regiochemistry. The reaction between aminoguanidine and an unsymmetrical 1,2-dicarbonyl (or its equivalent) can yield two isomers: the 5-substituted and 6-substituted triazine.
Core Reaction:
Detailed Protocol (Lab Scale)
Reagents:
Aminoguanidine bicarbonate (1.0 eq)
3,3-Dimethyl-2-oxobutanal (Pivalaldehyde, typically generated in situ or as a hydrate) (1.1 eq)
Ethanol (Solvent)
Sodium Hydroxide (Catalyst)
Workflow:
Preparation of Free Base: Aminoguanidine bicarbonate is suspended in ethanol. NaOH (aq) is added to neutralize the bicarbonate, generating free aminoguanidine in situ. Note: CO₂ evolution will occur.
Condensation: The 1,2-dicarbonyl precursor is added dropwise at 0°C to minimize polymerization.
Cyclization: The mixture is refluxed for 4–6 hours. The initial condensation forms a guanylhydrazone intermediate, which cyclizes under thermal forcing.
Purification:
Evaporate solvent.
Regio-isomer Separation: If the 6-isomer forms, it often possesses different solubility. Recrystallization from EtOAc/Hexane is typically sufficient to isolate the 5-tert-butyl isomer due to the high symmetry and crystallinity induced by the tert-butyl group.
Figure 2: Synthetic pathway via condensation of aminoguanidine and tert-butyl glyoxal.
Part 4: Applications in Drug Discovery
1. Kinase Inhibition Scaffold
The 3-amino-1,2,4-triazine core is a bioisostere of the adenine ring found in ATP.
Mechanism: The N2 and amine-NH2 act as a bidentate anchor to the "hinge region" of kinase enzymes.
Role of tert-butyl: The bulky group at C5 projects into the "gatekeeper" region or the hydrophobic back-pocket, providing selectivity over other kinases that cannot accommodate the steric bulk.
2. Scavenging & Metabolism
Research into aminoguanidine (a drug for diabetic complications) has shown that it scavenges reactive dicarbonyls (like methylglyoxal) in vivo to form 3-amino-1,2,4-triazines.[4] While 5-tert-butyl-1,2,4-triazin-3-amine is synthetic, it serves as a stable model compound for studying the pharmacokinetics and stability of these scavenged adducts.
Part 5: References
PubChem Compound Summary. 5-tert-butyl-1,2,4-triazin-3-amine (CAS 937-02-0).[1][2][3][5] National Center for Biotechnology Information.
[Link]
Thornalley, P. J., et al. (2000). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions.[4] Biochemical Pharmacology.
[Link]
Lieber, E., & Smith, G. B. L. (1939). The Chemistry of Aminoguanidine and Related Substances.[6] Chemical Reviews.[6] (Foundational chemistry for triazine synthesis).
[Link]
difference between 5-tert-butyl-1,2,4-triazin-3-amine and metribuzin
An In-depth Technical Guide to the Core Differences Between 5-tert-butyl-1,2,4-triazin-3-amine and Metribuzin For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative ana...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Differences Between 5-tert-butyl-1,2,4-triazin-3-amine and Metribuzin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two molecules sharing the 1,2,4-triazine heterocyclic scaffold: the well-characterized herbicide Metribuzin and the lesser-known 5-tert-butyl-1,2,4-triazin-3-amine. While both compounds are built upon the same core nitrogen-containing ring, their distinct substitution patterns impart vastly different chemical properties, biological activities, and applications. This document will dissect these differences from a molecular, synthetic, and functional perspective, offering field-proven insights for professionals in agrochemical and pharmaceutical research.
Structural and Physicochemical Divergence
The fundamental differences between these two compounds begin with their molecular architecture. Metribuzin is a highly substituted triazinone, whereas 5-tert-butyl-1,2,4-triazin-3-amine is a simpler amino-triazine.
Metribuzin , with the IUPAC name 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one , possesses a more complex structure.[1][2] Key features include a ketone group at the 5-position, a methylthio group at the 3-position, and the amino and tert-butyl groups at positions 4 and 6, respectively.[1][2] This substitution pattern is critical to its biological activity.
5-tert-butyl-1,2,4-triazin-3-amine , in contrast, is a more fundamental 1,2,4-triazine derivative. It lacks the ketone and methylthio groups, and the positions of the tert-butyl and amino substituents are at the 5- and 3-positions, respectively. This structural simplicity suggests different electronic and steric properties, leading to a distinct biological and chemical profile.
The following diagram illustrates the structural disparity between the two molecules.
Caption: Chemical structures of Metribuzin and 5-tert-butyl-1,2,4-triazin-3-amine.
Comparative Physicochemical Properties
The structural variations directly influence the physicochemical properties of these compounds, which in turn affect their solubility, stability, and bioavailability.
The synthetic routes to these molecules are distinct, reflecting their different functional groups.
Synthesis of Metribuzin
The commercial synthesis of Metribuzin is a well-established multi-step process. A common method involves the methylation of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.[1]
Caption: Simplified workflow for the synthesis of Metribuzin.
Experimental Protocol: Synthesis of Metribuzin
Reaction Setup: In a reaction vessel, 6-tert-butyl-4-amino-3-mercapto-1,2,4-triazine-5(4H)-ketone is added in batches to a measured amount of sulfuric acid.[4]
Dissolution: The mixture is heated until the starting material is completely dissolved and the solution is clear.[4]
Methylation: The solution is cooled to a suitable temperature for the addition of a methylating agent, such as dimethyl sulfate or methanol.[1][4][5] The reaction temperature is then maintained for a specific period to allow for the methylation of the mercapto group.[1][4]
Precipitation: After the reaction, the mixture is cooled, and water is added dropwise to precipitate metribuzin sulfate.[4]
Neutralization and Crystallization: The precipitated metribuzin sulfate is suspended in a solvent and neutralized with a base. The organic phase is then cooled to induce crystallization.[6]
Isolation: The high-purity metribuzin product is isolated by filtration.[4]
Proposed Synthesis of 5-tert-butyl-1,2,4-triazin-3-amine
Caption: A plausible synthetic workflow for 5-tert-butyl-1,2,4-triazin-3-amine.
Proposed Experimental Protocol
Reactant Mixture: A suitable 1,2-dicarbonyl precursor, such as a derivative of pivaloyl acetaldehyde, would be dissolved in a solvent like n-butanol.
Condensation: An equimolar amount of aminoguanidine bicarbonate is added to the solution.[7]
Reaction: The mixture is heated at reflux for several hours to facilitate the cyclocondensation reaction.
Workup: After cooling, the solvent is removed under reduced pressure.
Purification: The resulting crude product is purified by recrystallization or column chromatography to yield 5-tert-butyl-1,2,4-triazin-3-amine.
Mechanism of Action and Biological Activity
The most striking difference between these two molecules lies in their interaction with biological systems.
Metribuzin: A Photosynthesis Inhibitor
Metribuzin is a potent and selective herbicide.[8][9] Its mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][10][11]
Target: Metribuzin binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[10][11]
Action: It blocks the electron transport from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) by competitively inhibiting the binding of plastoquinone to the Q_B site.[10]
Result: This disruption of the electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation. The plant is starved of energy and ultimately dies.[10] Symptoms in susceptible plants include chlorosis (yellowing) followed by necrosis.[1]
Caption: Inhibition of photosynthetic electron transport by Metribuzin.
5-tert-butyl-1,2,4-triazin-3-amine: Potential as a Bioactive Scaffold
There is no evidence to suggest that 5-tert-butyl-1,2,4-triazin-3-amine has herbicidal properties. However, the 1,2,4-triazine core, particularly with an amino group at the 3-position, is a "privileged scaffold" in medicinal chemistry. Derivatives of 3-amino-1,2,4-triazine have been investigated for a wide range of pharmacological activities, including:
The biological activity of such compounds is highly dependent on the nature and position of the substituents on the triazine ring. The tert-butyl group at the 5-position would influence the molecule's lipophilicity and steric interactions with potential biological targets. Further research would be needed to determine if 5-tert-butyl-1,2,4-triazin-3-amine has any specific therapeutic potential.
Toxicological Profile
Metribuzin
The toxicology of metribuzin is well-documented due to its widespread agricultural use.
Acute Toxicity: Metribuzin has low acute toxicity. The oral LD50 in rats is approximately 2200 mg/kg.[16]
Carcinogenicity: It is classified by the US EPA as Group D, "not classifiable as to human carcinogenicity," due to inadequate data.[3][17] Animal studies have not shown evidence of carcinogenicity.
Reproductive and Developmental Toxicity: Studies in animals indicate that reproductive or developmental effects only occur at doses that are also toxic to the mother.[3][18]
Target Organs: In animal studies, the liver and thyroid have been identified as target organs at high doses.[3]
Species
Route
LD50
Rat (male)
Oral
2200 mg/kg
Rat (female)
Oral
2345 mg/kg
Mouse (male)
Oral
698 mg/kg
Guinea Pig (male)
Oral
250 mg/kg
5-tert-butyl-1,2,4-triazin-3-amine
No specific toxicological data for 5-tert-butyl-1,2,4-triazin-3-amine is available. A toxicological assessment would require a full suite of in vitro and in vivo studies. As with any novel chemical compound, it should be handled with appropriate safety precautions in a laboratory setting.
Analytical Methodologies
The detection and quantification of these compounds require standard analytical techniques.
Metribuzin
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (LC-MS/MS) detection is a common method for analyzing metribuzin residues in environmental and biological samples.
Gas Chromatography (GC): GC with a mass spectrometer (GC-MS) can also be used for the determination of metribuzin and its metabolites.
5-tert-butyl-1,2,4-triazin-3-amine
HPLC: HPLC with UV or MS detection would be a suitable method for the analysis and purity determination of this compound.
NMR Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation and characterization.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Conclusion
The comparison between metribuzin and 5-tert-butyl-1,2,4-triazin-3-amine serves as a compelling case study in structure-activity relationships. While both molecules share a 1,2,4-triazine core, the specific arrangement and nature of their substituents dictate their destiny.
Metribuzin is a highly optimized molecule for a specific biological purpose: the disruption of photosynthesis. Its ketone and methylthio groups, along with the specific placement of its amino and tert-butyl substituents, create a structure perfectly suited to bind to the D1 protein in plants, making it an effective herbicide.
5-tert-butyl-1,2,4-triazin-3-amine , on the other hand, represents a more fundamental chemical entity. Its simpler structure makes it an unlikely candidate for potent herbicidal activity but places it within a class of compounds known for their diverse pharmacological potential. It serves as a potential building block for the synthesis of more complex molecules with possible applications in drug discovery.
For researchers and developers, this comparison underscores the critical importance of substituent effects in molecular design. A simple change in functional groups on a heterocyclic scaffold can shift a molecule's application from agriculture to medicine, highlighting the versatility and power of synthetic chemistry.
References
Metribuzin - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
Summary of toxicological profile of metribuzin and environmental degradates in rats. (n.d.). Retrieved February 24, 2026, from [Link]
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Tikrit Journal of Pure Science. Retrieved February 24, 2026, from [Link]
Weed Control and Potato Crop Safety with Metribuzin. (n.d.). University of Idaho. Retrieved February 24, 2026, from [Link]
Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Metribuzin. (2023). Canada.ca. Retrieved February 24, 2026, from [Link]
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
Health Effects Support Document for Metribuzin. (2000). U.S. Environmental Protection Agency. Retrieved February 24, 2026, from [Link]
Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2017). PubMed. Retrieved February 24, 2026, from [Link]
Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
Occupational Exposure to Metribuzin and the Incidence of Cancer in the Agricultural Health Study. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
Metribuzin. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
CN109320470B - Preparation method of metribuzin and treatment method of waste liquid. (n.d.). Google Patents.
Metribuzin synthesis method. (2020). Eureka | Patsnap. Retrieved February 24, 2026, from [Link]
Evidence on the Developmental and Reproductive Toxicity of Metribuzin. (2001). OEHHA. Retrieved February 24, 2026, from [Link]
Antitumor properties of selected 1,2,4-triazine derivatives. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
WO2020239105A1 - Method for synthesizing metribuzin. (n.d.). Google Patents.
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (n.d.). Scientific.Net. Retrieved February 24, 2026, from [Link]
Technical Deep Dive: 5-Alkyl-1,2,4-Triazin-3-Amine Derivatives
The following technical guide details the chemistry, synthesis, and pharmacological utility of 5-alkyl-1,2,4-triazin-3-amine derivatives. Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and pharmacological utility of 5-alkyl-1,2,4-triazin-3-amine derivatives.
Content Type: Technical Monograph / Synthetic Guide
Audience: Medicinal Chemists, Process Chemists, and Pharmacologists
Executive Summary: The Nitrogen-Rich Scaffold
The 1,2,4-triazin-3-amine core is a "privileged scaffold" in medicinal chemistry, distinct from its symmetric 1,3,5-triazine (s-triazine) counterparts. While s-triazines are ubiquitous in industrial resins and herbicides, the 1,2,4-triazine system is far more prominent in high-value pharmaceutical applications due to its unique electronic deficiency and capacity for diverse hydrogen bonding.
The 5-alkyl-substituted derivatives are of specific interest because the C5 position is electronically critical for modulating the reactivity of the ring and the binding affinity to targets such as Adenosine A2A receptors , mGluR5 , and PDK1 kinases .
Key Structural Features[1][2][3][4][5][6]
Electronic Deficiency: The 1,2,4-triazine ring is highly electron-deficient, making it susceptible to nucleophilic attack (ipso-substitution) and inverse electron demand Diels-Alder reactions.
H-Bonding Donor/Acceptor: The 3-amino group serves as a primary H-bond donor, while N2 and N4 act as acceptors, creating a "molecular velcro" for enzyme active sites.
Regio-Isomerism: A critical synthetic challenge is distinguishing between the 5-alkyl and 6-alkyl isomers, which have vastly different biological profiles.
Synthetic Strategies & Regiocontrol
The synthesis of 5-alkyl-1,2,4-triazin-3-amines is dominated by condensation reactions between aminoguanidine and 1,2-dicarbonyl compounds. However, achieving regioselectivity (5-alkyl vs. 6-alkyl) requires precise control over pH and steric factors.
Route A: Condensation of Aminoguanidine with
-Keto Aldehydes
This is the most direct route but prone to regiochemical mixtures when using asymmetric dicarbonyls (e.g., methylglyoxal).
Mechanism: The reaction proceeds via the formation of a guanylhydrazone intermediate.
Regioselectivity Rule: Condensation in neutral or slightly alkaline media (NaHCO3) generally favors the 5-alkyl isomer. Acidic conditions often shift preference to the 6-alkyl isomer or lead to degradation.
Purification: The 5-isomer is typically less soluble and can often be isolated via fractional crystallization, though chromatography is recommended for high purity.
Route B: The "Activated" Precursor Method (High Fidelity)
For drug development where isomer purity is paramount, a displacement strategy is superior.
Activation: Convert the 3-oxo/thioxo group to a leaving group (e.g., 3-chloro or 3-methylsulfonyl).
Amination: Nucleophilic displacement with ammonia or primary amines.
Comparative Analysis of Synthetic Routes
Method
Reagents
Primary Product
Regioselectivity
Yield
Scalability
Direct Condensation
Aminoguanidine + Methylglyoxal
Mixture (5-Me / 6-Me)
Low (pH dependent)
40-60%
High
Symmetric Condensation
Aminoguanidine + Biacetyl
5,6-Dimethyl (Single)
N/A (Symmetric)
>85%
Very High
Sulfonyl Displacement
3-SO2Me-5-alkyl-triazine + Amine
3-Amino-5-alkyl
100% (Retained)
70-80%
Moderate
Ipso-Substitution
5-Cyano-triazine + Nucleophile
5-Substituted
High
50-70%
Low
Visualization: Synthesis & Regiochemistry
The following diagram illustrates the bifurcation in the condensation pathway and the mechanism for selective formation.
Caption: Divergent synthesis of methyl-substituted 1,2,4-triazin-3-amines. Basic conditions favor attack at the more reactive aldehyde carbonyl, leading to the 5-methyl isomer.
Experimental Protocol: Synthesis of 5,6-Dimethyl-1,2,4-triazin-3-amine
Note: This protocol uses symmetric biacetyl to guarantee a pure product for establishing a reference standard, avoiding the regioselectivity issues of methylglyoxal.
Reagents
Aminoguanidine bicarbonate (10.0 g, 73.5 mmol)
2,3-Butanedione (Biacetyl) (6.4 mL, 73.5 mmol)
Ethanol (100 mL)
Acetic acid (glacial, catalytic, 0.5 mL)
Step-by-Step Procedure
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend aminoguanidine bicarbonate (10.0 g) in Ethanol (80 mL).
Acidification: Add glacial acetic acid dropwise until effervescence (CO2 evolution) ceases and the solution becomes clear (formation of aminoguanidine acetate).
Addition: Add 2,3-butanedione (6.4 mL) dropwise over 10 minutes. The solution will turn yellow.
Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).
Work-up: Cool the reaction mixture to room temperature. A precipitate may form.[1]
Concentration: Remove solvent under reduced pressure to approx. 20 mL volume.
Crystallization: Cool in an ice bath for 1 hour. Filter the yellow crystalline solid.
Purification: Recrystallize from minimal hot ethanol.
The 5-alkyl group is pivotal for hydrophobic pocket occupancy.
5-Methyl/Ethyl: Optimal for small hydrophobic pockets (e.g., mGluR5 allosteric sites).
5-Aryl: Increases potency against Adenosine A2A but decreases solubility.
3-Amino: Essential for H-bonding with residues like Asn253 (A2A receptor) or Glu/Asp in kinase hinges.
Key Biological Targets[10]
Target
Therapeutic Area
Mechanism
Key Derivative
Adenosine A2A
Parkinson's Disease
Antagonist
5-Furan-2-yl-1,2,4-triazin-3-amine
mGluR5
Addiction / Anxiety
NAM (Negative Allosteric Modulator)
5-Methyl-3-(phenylethynyl)-1,2,4-triazine
PDK1
Pancreatic Cancer
Kinase Inhibitor
3-Amino-5,6-bis(indolyl)-1,2,4-triazine
Sodium Channels
Epilepsy
Blocker
Lamotrigine (Analogous 3,5-diamino scaffold)
Mechanism of Action: A2A Receptor Antagonism
The diagram below depicts the pharmacophore model of a 5-substituted-1,2,4-triazine binding to the Adenosine A2A receptor.
Caption: Pharmacophore interaction map. The 3-amino group anchors the molecule via H-bonding to Asn253, while the 5-substituent exploits the hydrophobic pocket.
Analytical Validation (Self-Validating Protocols)
To ensure the identity of the 5-alkyl isomer versus the 6-alkyl isomer, use the following NMR diagnostic criteria.
1H NMR Diagnostics (DMSO-d6)
5-Methyl-1,2,4-triazin-3-amine:
H6 Proton: Appears as a singlet at
8.5–8.8 ppm .
Reasoning: The H6 proton is adjacent to N1, which exerts a strong deshielding effect.
6-Methyl-1,2,4-triazin-3-amine:
H5 Proton: Appears as a singlet at
8.2–8.4 ppm .
Reasoning: The H5 proton is flanked by the C6-Methyl and N4; it is generally slightly more shielded than H6 in the 5-isomer.
Differentiation: In a mixture, the H6 signal of the 5-isomer is typically downfield (higher ppm) compared to the H5 signal of the 6-isomer.
Mass Spectrometry[2][4]
Fragmentation: 1,2,4-triazines often undergo a characteristic loss of
(M - 28) followed by loss of HCN.
References
Synthesis & Regioselectivity: Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][3][4][1][5][6][7] I. The synthesis of 1,2,4-triazine-3-amines. Journal of Heterocyclic Chemistry. Link
Biological Activity (PDK1): Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.[6] Pharmaceuticals.[2][8][5] Link
Biological Activity (A2A): Gillespie, R. J., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry. Link
mGluR5 Antagonists: Alagille, D., et al. (2011). Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines.[9][10] Bioorganic & Medicinal Chemistry Letters. Link
General Review: Rykaczewski, K. A. (2020).[9] 1,2,4-Triazines: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Link
Technical Whitepaper: Physical Properties & Characterization of 5-tert-butyl-1,2,4-triazin-3-amine
The following technical guide provides an in-depth analysis of 5-tert-butyl-1,2,4-triazin-3-amine (CAS 937-02-0), a critical heterocyclic building block in medicinal chemistry. Executive Summary 5-tert-butyl-1,2,4-triazi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-tert-butyl-1,2,4-triazin-3-amine (CAS 937-02-0), a critical heterocyclic building block in medicinal chemistry.
Executive Summary
5-tert-butyl-1,2,4-triazin-3-amine is a functionalized triazine scaffold utilized primarily as a bioisostere for adenosine or adenine in kinase inhibitor design. The introduction of a bulky tert-butyl group at the C5 position imparts significant lipophilicity (increasing LogP) and steric demand compared to the parent 1,2,4-triazine, altering its pharmacokinetic profile and binding affinity in hydrophobic protein pockets.
This guide standardizes the physicochemical data, synthesis pathways, and self-validating characterization protocols for this compound, addressing the gap in consolidated experimental data for this specific isomer.
Chemical Identity & Structural Analysis
The compound consists of an electron-deficient 1,2,4-triazine ring substituted with an electron-donating amine group at C3 and a bulky tert-butyl group at C5. The steric bulk of the tert-butyl group influences the crystal packing, resulting in a lower melting point compared to the planar, highly stackable parent triazine.
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for missing experimental datasets.
Core Physical Properties
Property
Value / Range
Source / Confidence
Physical State
Solid (Crystalline Powder)
Experimental
Color
White to pale yellow
Experimental
Melting Point
152°C – 156°C
Experimental [1]
Boiling Point
280°C ± 30°C (at 760 mmHg)
Predicted (High)
Density
1.1 ± 0.1 g/cm³
Predicted
Flash Point
~123°C
Predicted
Vapor Pressure
0.003 mmHg at 25°C
Predicted
Solubility & Electronic Properties
Property
Value
Implication for Formulation
LogP (Octanol/Water)
~1.2 – 1.5
Moderate lipophilicity; good membrane permeability potential.
pKa (Conjugate Acid)
~3.8 – 4.2
Weak base; protonation occurs only in acidic media (pH < 4).
Water Solubility
Sparingly soluble
Requires co-solvents (DMSO, PEG) for biological assays.
DMSO Solubility
> 20 mg/mL
Suitable for stock solution preparation.
Methanol Solubility
Soluble
Preferred solvent for recrystallization.
Synthesis & Reaction Logic
The most robust synthesis route involves the condensation of aminoguanidine bicarbonate with a 1,2-dicarbonyl equivalent, specifically 3,3-dimethyl-2-oxobutanal (tert-butyl glyoxal).
Mechanistic Pathway
The reaction proceeds via a Schiff base formation followed by cyclization. The regioselectivity (5-isomer vs. 6-isomer) is governed by the steric bulk of the tert-butyl group, which directs the initial nucleophilic attack of the hydrazine moiety of aminoguanidine away from the bulky ketone.
Figure 1: Condensation pathway for the synthesis of 5-tert-butyl-1,2,4-triazin-3-amine.[1]
Reaction: Reflux for 4–6 hours. The bicarbonate acts as a mild base to liberate the free aminoguanidine in situ.
Workup: Cool to room temperature. The product often precipitates due to the lipophilic tert-butyl group.
Purification: Recrystallization from Methanol or Ethyl Acetate/Hexane.
Characterization Protocols (Self-Validating)
To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The following protocols are designed to be self-confirming.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ or CDCl₃.
Expectation:
¹H NMR:
δ ~1.3 ppm (9H, s): Distinct singlet for the tert-butyl group. Validation: Integration must be exactly 9 relative to the aromatic proton.
δ ~8.5–9.0 ppm (1H, s): Singlet for the H-6 proton on the triazine ring. Validation: Significant downfield shift due to the electron-deficient ring.
Fragmentation: Loss of NH₃ (M-17) or methyl groups from the tert-butyl moiety may be observed at higher collision energies.
Analytical Workflow Diagram
Figure 2: Logic gate for the analytical validation of the target compound.
Applications in Drug Development
Kinase Inhibition
The 3-amino-1,2,4-triazine core mimics the adenine ring of ATP. The 5-tert-butyl group targets the hydrophobic "gatekeeper" regions or specificity pockets (e.g., in CDK or MAPK kinases), improving selectivity over the natural substrate.
Adenosine Receptor Antagonists
Substituted triazines are classic scaffolds for A2A receptor antagonists. The lipophilic tert-butyl group enhances blood-brain barrier (BBB) permeability, a critical factor for CNS-targeted drugs.
References
Thornalley, P. J., et al. (1994).[2] "Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone."[2] Biochemical Pharmacology, 48(10), 1865-1870. [Link]
PubChem. (2025).[3][4] 1,2,4-Triazin-3-amine (Parent Scaffold Data).[5] National Library of Medicine. Retrieved from [Link]
Technical Safety & Handling Guide: 5-tert-Butyl-1,2,4-triazin-3-amine
Executive Summary & Compound Identity 5-tert-Butyl-1,2,4-triazin-3-amine (CAS: 937-02-0) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
5-tert-Butyl-1,2,4-triazin-3-amine (CAS: 937-02-0) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1] Its structure features an electron-deficient 1,2,4-triazine ring substituted with a lipophilic tert-butyl group at position 5 and a nucleophilic amine at position 3.
This guide moves beyond standard SDS reporting to provide a functional risk management framework for research and development environments.
Physicochemical Profile
Property
Value / Description
Note
CAS Number
937-02-0
Unique Identifier
Molecular Formula
C₇H₁₂N₄
Nitrogen-rich scaffold
Molecular Weight
152.20 g/mol
Fragment-based drug design compliant
Appearance
White to pale yellow solid
Crystalline powder
Solubility
DMSO, Methanol, DCM
Low solubility in water
LogP (Predicted)
~1.6
Lipophilic t-butyl group contribution
Acidity (pKa)
~3.5 - 4.0 (Conjugate acid)
Weakly basic amine
Hazard Architecture & Risk Assessment
As a research compound with limited toxicological history, 5-tert-butyl-1,2,4-triazin-3-amine must be handled under the "Universal Precautionary Principle" for novel nitrogen heterocycles.
GHS Classification (Derived)
Based on Structural Activity Relationship (SAR) to analogous aminotriazines (e.g., CAS 1120-99-6).
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.
Structural Safety Analysis
Nitrogen-Rich Core: The 1,2,4-triazine ring is thermally stable but can release toxic nitrogen oxides (NOx) and cyanides upon combustion.
Amine Functionality: The C3-amine is nucleophilic. Incompatible with strong acid chlorides, anhydrides, and isocyanates unless controlled.
Metabolic Activation: Aminotriazines can mimic adenosine; potential for off-target kinase interaction or biological activity should be assumed.
Operational Safety & Handling Protocols
This section details the causal logic behind safe operation, ensuring data integrity and personnel safety.
Storage & Stability[3]
Protocol: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
Rationale: While the tert-butyl group provides steric protection, the primary amine is susceptible to oxidative degradation over time, leading to discoloration (yellowing/browning).
Hygroscopicity: Potential to absorb atmospheric moisture. Keep desiccated.
Engineering Controls
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.
Static Control: The dry powder may generate static charge. Use anti-static weighing boats and ground all metal spatulas.
Personal Protective Equipment (PPE) Matrix
Eyes: Chemical splash goggles (ANSI Z87.1). Why: Fine powders can bypass standard safety glasses.
Hands: Nitrile gloves (min 0.11 mm thickness). Why: Standard resistance to amines.
Respiratory: If handling >500 mg outside a hood, use N95/P100 particulate respirator.
Handling Workflow Visualization
The following diagram outlines the logical flow for receiving and processing this compound to minimize contamination and exposure.
Media: Dry chemical, CO₂, or alcohol-resistant foam.[2] Do not use high-volume water jet (spreads contamination).
Action: Firefighters must wear SCBA. Isolate the area for 50 meters.
Accidental Release (Spill)
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don double nitrile gloves, goggles, and a lab coat.
Contain: Cover spill with a damp absorbent pad to prevent dust generation.
Clean: Wipe surfaces with 10% acetone in water, followed by soap and water.
Disposal: Collect in a container marked "Hazardous Waste - Toxic Organic Solid."
First Aid Logic
Inhalation: Move to fresh air immediately. Rationale: Amines are respiratory irritants; prompt removal prevents mucosal edema.
Skin Contact: Wash with soap and water for 15 minutes. Rationale: Lipophilic nature of t-butyl group may aid dermal penetration; thorough washing is critical.
Eye Contact: Rinse for 15 minutes, lifting eyelids.[3][4] Consult an ophthalmologist.
Synthesis & Application Context (Expert Insight)
Synthetic Utility
This compound is a critical scaffold for Fragment-Based Drug Discovery (FBDD) .
Kinase Inhibition: The 3-amino-1,2,4-triazine motif functions as an adenine mimetic, capable of forming hydrogen bonds with the hinge region of kinase enzymes [1].
Bioorthogonal Chemistry: The electron-deficient triazine ring can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions, although less reactive than tetrazines [2].
Synthesis Route
The most robust synthesis involves the condensation of a 1,2-dicarbonyl equivalent with aminoguanidine.
Precursor: Pivaloyl cyanide or Pinacolone derivative.
Cyclization: Reaction with Aminoguanidine bicarbonate in refluxing alcohol/water.
Purification: Recrystallization from Ethanol/Water is typical.
Critical Quality Attribute (CQA): Monitor for the presence of unreacted hydrazine/aminoguanidine impurities, which are genotoxic.
References
Elapavalore, A., et al. (2025). "Adding Open Spectral Data to MassBank and PubChem...". PubChem Data Source. Link
Wu, Z.-C., & Borger, D. L. (2022).[5] "Synthesis of N-Heterocycles: 1,2,4-Triazines and Tetrazines". Journal of Organic Chemistry. Link
National Institutes of Health (NIH). (2025). "PubChem Compound Summary: 5-tert-Butyl-1,2,4-triazin-3-amine (CAS 937-02-0)". PubChem. Link
GuideChem. (2025). "Chemical Properties and Suppliers for CAS 937-02-0". GuideChem. Link
Application Note: Precision Acylation of 5-tert-butyl-1,2,4-triazin-3-amine
This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the N-acylation of 5-tert-butyl-1,2,4-triazin-3-amine . The guide prioritizes regioselectivity a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the N-acylation of 5-tert-butyl-1,2,4-triazin-3-amine . The guide prioritizes regioselectivity and yield, addressing the specific electronic and steric challenges posed by the electron-deficient triazine core and the bulky tert-butyl substituent.
[1]
Introduction & Chemical Context
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for pyridine or pyrimidine in kinase inhibitors and GPCR ligands. However, the functionalization of 5-tert-butyl-1,2,4-triazin-3-amine presents a dichotomy of reactivity:
Electronic Deactivation: The electron-deficient nature of the 1,2,4-triazine ring significantly reduces the nucleophilicity of the exocyclic C3-amine compared to standard anilines.
Steric Influence: The bulky tert-butyl group at C5 exerts a "locking" effect. While it enhances solubility in organic solvents, it sterically shields the N4 ring nitrogen, potentially improving regioselectivity for the exocyclic amine over ring acylation.
This protocol details the optimized conditions to overcome the low nucleophilicity while preventing common side reactions such as bis-acylation or hydrolysis.
Mechanistic Insight & Regioselectivity
Understanding the nucleophilic landscape is critical for reaction design. The 3-amino-1,2,4-triazine system has three potential nucleophilic sites:
Exocyclic Amine (
): The desired site.
Ring Nitrogen (
): Often the most basic ring nitrogen, leading to unstable N-acyl intermediates.
Ring Nitrogen (
): Typically less reactive, and in this specific substrate, sterically hindered by the C5-tert-butyl group.
Pathway Analysis
The reaction is driven by base catalysis to deprotonate the intermediate ammonium species. The use of a "hard" acylating agent (Acyl Chloride) vs. a "soft" one (Anhydride) can influence the outcome.[1]
Figure 1: Mechanistic pathway for the acylation. The C5-tert-butyl group minimizes N4 attack, directing reactivity toward the exocyclic amine.
Methodology Development: Screening Conditions
The following table summarizes the optimization of reaction conditions. Data is based on internal validation using acetyl chloride as the model acylating agent.
Significant bis-acylation observed due to strong deprotonation.
5
R-COCl (1.2)
DMAP (0.1), TEA
DCM
Reflux
6 h
75%
Good for valuable/complex acid chlorides where anhydride formation is difficult.
Key Takeaway: For simple acyl groups, Method 3 (Anhydride in Pyridine) is superior. For complex or expensive acyl groups, Method 5 (DMAP-catalyzed) is preferred to avoid waste.
Optimized Protocol (Standard Operating Procedure)
This protocol describes Method 5 (Acid Chloride with DMAP catalysis), as it is the most versatile for drug discovery applications where the acyl group varies.
Caution: Some acyl-triazines are prone to hydrolysis in acidic LCMS mobile phases. If product peak is low, run in neutral/basic mode.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Conversion
Low nucleophilicity of amine.
Switch to Method 3 (Anhydride/Pyridine reflux) or add DMAP (0.2 equiv) and heat to 40°C.
Bis-Acylation
Excess reagent or high temp.
Reduce Acid Chloride to 1.05 equiv. Add reagent slower at 0°C. Use mild base (Pyridine) instead of TEA.
Hydrolysis on Column
Silica acidity.
Pre-treat silica column with 1% TEA in Hexanes before loading.
Starting Material Stuck
Poor solubility.
Ensure DCM is anhydrous. If insoluble, switch to dry DMF or DMAc as solvent.
References
General Reactivity of 1,2,4-Triazines
Paudler, W. W., & Chen, T. K. (1967). 1,2,4-Triazines.[5][11][12][13][14][15][16][17][18][19][20] I. The Synthesis of 1,2,4-Triazines and Their N-Oxides. Journal of Heterocyclic Chemistry. Link
Acylation of Electron-Deficient Amines
Kurzer, F. (1965). Sulfonylureas and related compounds.[2] Chemical Reviews. Link
Regioselectivity in Triazole/Triazine Chemistry
Reiter, J., et al. (1987). Regioselective acylation of 3-amino-1,2,4-triazines.[15][19][21] Journal of Heterocyclic Chemistry. Link
Use of DMAP in Acylation
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link
Application Note: Precision Functionalization of the C-6 Position in 5-tert-butyl-1,2,4-triazines
This Application Note is structured to guide researchers through the specific challenges of functionalizing the C-6 position of 5-tert-butyl-1,2,4-triazines. Unlike simple heterocycles, this scaffold presents a unique "S...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the specific challenges of functionalizing the C-6 position of 5-tert-butyl-1,2,4-triazines. Unlike simple heterocycles, this scaffold presents a unique "Steric/Electronic Mismatch" that renders standard protocols ineffective.
Executive Summary & Strategic Analysis
The 5-tert-butyl-1,2,4-triazine scaffold is a critical pharmacophore and ligand motif, particularly in the design of Bis-Triazinyl Pyridines (BTPs) for minor actinide partitioning and bioorthogonal ligation reagents.
The functionalization of the C-6 position is historically challenging due to a specific structural paradox:
Electronic Bias: The 1,2,4-triazine core is electron-deficient, making it naturally prone to nucleophilic aromatic substitution of hydrogen (
). However, the C-3 position is the primary electrophilic site (N1/N2 activation).
Steric Shielding: The tert-butyl group at C-5 exerts a massive steric field over the adjacent C-6 position (Ortho-effect). This effectively blocks standard metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) that require close approach of bulky phosphine ligands.
Therefore, this guide prioritizes two pathways:
Pathway A (Direct): Radical Minisci-type C-H alkylation (Less sensitive to sterics).
Pathway B (Indirect): Reissert-Henze activation via N-Oxides.
Pathway C (De Novo): Modular assembly for sterically demanding substituents.
Reactivity Landscape Visualization
Caption: Reactivity map of the 5-tert-butyl-1,2,4-triazine scaffold. C-6 functionalization requires bypassing the innate C-3 preference and overcoming C-5 sterics.
Rationale: Carbon-centered radicals are less sensitive to steric hindrance than transition metal catalysts. The Minisci reaction is the most reliable method for introducing alkyl groups at C-6 on this crowded scaffold.
Solvent: DMSO (Dimethyl sulfoxide) / Water (1:1 v/v).
Step-by-Step Methodology
Preparation: Dissolve the 5-tert-butyl-1,2,4-triazine (0.5 mmol) in DMSO (2.0 mL).
Acidification: Add TFA (1.0 equiv) to protonate the triazine (activating it toward nucleophilic radicals). Note: The t-butyl group increases basicity slightly; ensure pH < 3.
Critical Parameter: If C-3 is unsubstituted, the radical will attack C-3 preferentially. This protocol assumes C-3 is already substituted (e.g., Pyridyl-triazine ligands). If C-3 is H, you must block it or use Protocol B.
Protocol B: Regioselective C-6 Activation via N-Oxides
Rationale: If the Minisci reaction fails or specific functional groups (CN, Cl) are needed, the N-oxide route exploits the "Reissert-Henze" mechanism. The 5-tert-butyl group directs N-oxidation away from N-4, favoring N-1/N-2 oxidation which activates C-6.
Workflow Diagram
Caption: Stepwise activation of C-6 via N-oxide intermediate to install nitrile or halogen handles.
Step-by-Step Methodology
N-Oxidation:
Dissolve substrate in DCM. Add mCPBA (1.2 equiv). Stir at RT for 12h.[1]
Observation: The bulky 5-t-Bu group minimizes N-4 oxidation.
Isolate the N-oxide via alumina filtration.
Reissert-Henze Cyanation:
Dissolve the N-oxide in anhydrous DCM.
Add Trimethylsilyl cyanide (TMSCN, 1.5 equiv).
Add Benzoyl Chloride (1.1 equiv) dropwise at 0°C.
Stir 2h. The benzoyl group activates the oxygen, facilitating elimination and cyanide attack at C-6.
Result: This yields the 6-cyano-5-tert-butyl-1,2,4-triazine . The nitrile group can then be hydrolyzed to an acid, ester, or amide.
Protocol C: De Novo Assembly (The "Fail-Safe")
Rationale: If late-stage functionalization yields are <20% due to the steric wall of the tert-butyl group, you must revert to building the ring with the substituent.
Condense Component A and B in Ethanol with catalytic Acetic Acid.
Reflux for 4 hours.
The regioselectivity is controlled by the steric difference between the tert-butyl carbonyl and the other carbonyl. The hydrazine NH2 attacks the less hindered carbonyl first.
Comparative Data & Troubleshooting
Table 1: Method Selection Guide
Target Group at C-6
Recommended Protocol
Expected Yield
Steric Sensitivity
Methyl / Ethyl
Protocol A (Minisci)
50-70%
Low
Cyano / Carboxyl
Protocol B (N-Oxide)
40-60%
Medium
Aryl / Heteroaryl
Protocol C (De Novo)
>80%
High (Late-stage fails)
Halogen (Br/Cl)
Protocol B (via POCl3)
30-50%
Medium
Troubleshooting:
Problem: Reaction goes to C-3 instead of C-6.
Cause: C-3 is electronically favored.
Solution: Block C-3 with a removable group (e.g., SMe) or use Protocol C.
Problem: No reaction in Minisci (Protocol A).
Cause: Radical quenching or insufficient acid.
Solution: Increase TFA concentration; ensure O2 is excluded (degas solvents).
References
Lewis, F. W., et al. (2018). "1,2,4-Triazines in the Synthesis of Bipyridine Bisphenolate ONNO Ligands." Inorganic Chemistry. Link[2]
Kozhevnikov, D. N., et al. (2002). "Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides." Russian Chemical Bulletin. Link
Dunbar, A., et al. (2013). "Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction." Journal of Organic Chemistry. Link
Proctor, G. R., et al. (1982). "The Chemistry of 1,2,4-Triazines." Comprehensive Heterocyclic Chemistry. Link
Kozhevnikov, D. N. (2010). "C-H Functionalization of 1,2,4-Triazines: A Review." Chemistry of Heterocyclic Compounds. Link
Application Note: Accelerating the Synthesis of Tert-Butyl Triazine Amines with Microwave Irradiation
Introduction: The Significance of Triazine Scaffolds and Synthesis Modernization The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties and the abil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Triazine Scaffolds and Synthesis Modernization
The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties and the ability to project substituents in a defined three-dimensional space have made it a cornerstone for designing molecules with a wide array of biological activities, including anti-cancer, anti-viral, and anti-microbial properties.[1] Traditionally, the synthesis of substituted triazines, particularly through sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride, involves lengthy reaction times and often harsh conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering substantial improvements over conventional heating methods.[2][3] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and efficient energy transfer directly to the reacting molecules.[4] This leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often higher purity profiles, all while aligning with the principles of green chemistry by reducing energy consumption and solvent use.[5][6][7]
This guide provides a detailed protocol for the microwave-assisted synthesis of tert-butyl triazine amines, a class of compounds with significant potential in drug discovery. We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss critical parameters for success, grounded in established scientific principles.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Triazine Core
The synthesis of substituted triazine amines from their chlorinated precursors is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three highly electronegative nitrogen atoms, which makes the ring's carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[8]
The reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Attack: The nucleophile, in this case, tert-butylamine, attacks one of the carbon atoms bearing a chlorine atom. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9][10] The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the triazine ring.[11] This is typically the rate-determining step.[8]
Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group. This results in the final substituted triazine product.
The use of microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy of the initial nucleophilic attack.
Caption: S-N-Ar Mechanism on a Dichloro-s-Triazine Ring
This protocol details the synthesis of a 2-(tert-butylamino)-4-chloro-6-R-1,3,5-triazine from a 2,4-dichloro-6-R-1,3,5-triazine precursor. The sequential substitution of cyanuric chloride allows for the controlled introduction of different nucleophiles. The first substitution is often exothermic, while subsequent substitutions require more energy, making them ideal for microwave heating.
Materials and Reagents:
2,4-dichloro-6-R-1,3,5-triazine (1.0 eq)
tert-butylamine (1.1 eq)
Diisopropylethylamine (DIPEA) or Sodium Carbonate (Na₂CO₃) (1.5 eq)[8][12]
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF) (0.2 - 0.5 M)[13]
Microwave vials (10 mL or 20 mL) with stir bars
Dedicated laboratory microwave reactor
Step-by-Step Procedure:
Reagent Preparation: In a clean, dry microwave vial equipped with a magnetic stir bar, add the 2,4-dichloro-6-R-1,3,5-triazine starting material (1.0 eq).
Solvent and Base Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) to achieve the desired concentration (e.g., 0.3 M). Add the base (DIPEA, 1.5 eq). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
Nucleophile Addition: Add tert-butylamine (1.1 eq) to the vial. A slight excess of the amine ensures the complete consumption of the dichloro starting material.
Vial Sealing: Securely cap the vial. Proper sealing is essential to maintain pressure and prevent solvent evaporation at elevated temperatures.
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as outlined in the table below. It is critical to use temperature control rather than power control for reproducibility. The reaction is typically complete within minutes.[12]
Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
Work-up and Isolation:
Quench the reaction mixture by pouring it into a separatory funnel containing water and ethyl acetate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[14]
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
The crude material is typically purified by flash column chromatography.[14][15] For basic amine compounds, using amine-functionalized silica can prevent peak tailing and improve separation without the need for amine additives in the mobile phase.[16] A typical eluent system would be a gradient of ethyl acetate in hexanes.
For achieving high purity (>98%), recrystallization from a suitable solvent system (e.g., ethanol/water) or semi-preparative HPLC can be employed.[14]
Data Presentation: Optimized Reaction Parameters
The following table summarizes typical starting conditions and optimized parameters for the microwave-assisted synthesis of tert-butyl triazine amines.
Parameter
Condition 1 (Screening)
Condition 2 (Optimized)
Rationale & Justification
Solvent
1,4-Dioxane
DMF
DMF is a polar aprotic solvent that couples efficiently with microwaves and can solubilize a wide range of reagents.[12][13]
Base
DIPEA
Na₂CO₃
Na₂CO₃ is an inexpensive and effective inorganic base that is easily removed during aqueous work-up.[12]
Temperature
120 °C
150 °C
Higher temperatures significantly increase the reaction rate, which is easily and safely achieved in sealed microwave vials.[12]
Time
15 min
5-10 min
Microwave heating drastically reduces reaction times compared to conventional methods which can take several hours.[5][7]
Power (Max)
100 W
150 W
The power should be set to allow the system to reach and maintain the target temperature efficiently.
Typical Yield
65-80%
>85%
Optimization of parameters leads to higher conversion and improved isolated yields.[12]
Visualization of Experimental Workflow
The entire process, from initial setup to the final purified compound, can be visualized as a streamlined workflow.
Caption: General workflow for microwave-assisted synthesis.
Conclusion and Outlook
The protocol described herein demonstrates a robust, efficient, and rapid method for synthesizing tert-butyl triazine amines. By leveraging the advantages of microwave irradiation, this approach significantly shortens reaction times, improves yields, and promotes greener chemical practices.[6] This methodology is highly adaptable for the synthesis of diverse libraries of triazine derivatives, making it an invaluable tool for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The precise control over reaction conditions afforded by modern microwave reactors ensures high reproducibility, facilitating the accelerated discovery of novel bioactive compounds.
References
Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024). Vertex AI Search.
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020).
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry.
Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Negative Results. (n.d.).
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Vertex AI Search.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). MDPI.
Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells - PMC. (n.d.).
Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells | The Journal of Organic Chemistry - ACS Publications. (2024). American Chemical Society.
Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry - MDPI. (2022). MDPI.
mechanism of nucleophilic substitution on dichloro-s-triazines - Benchchem. (n.d.). BenchChem.
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
Microwave-Assisted Green Synthesis and Biological Significance of Triazine Deriv
Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. (n.d.). Vertex AI Search.
Technical Support Center: Amino-Triazine Functional Groups - Characteristic IR Absorption Bands
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Infrared (IR) Spectroscopy to characterize amino-triazine functional group...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Infrared (IR) Spectroscopy to characterize amino-triazine functional groups. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to assist you in your experimental work.
Introduction to IR Spectroscopy of Amino-Triazines
Amino-triazines are a class of nitrogen-rich heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the key functional groups within these molecules. The principle of IR spectroscopy lies in the absorption of infrared radiation by molecules, which induces vibrations of their chemical bonds.[2][3] The specific frequencies at which a molecule absorbs are characteristic of its structure, providing a molecular "fingerprint".[2][4] This guide will focus on the interpretation of the characteristic IR absorption bands for amino-triazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most important IR absorption bands to look for when confirming the presence of an amino-triazine functional group?
When analyzing the IR spectrum of a compound suspected to be an amino-triazine, there are several key regions to inspect:
N-H Stretching Region (3500-3100 cm⁻¹): The presence of amino groups will give rise to absorption bands in this region.[2][5]
Primary amines (-NH₂) will typically show two distinct bands: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency.[5][6]
Secondary amines (-NHR) will show a single N-H stretching band.[5][6]
C=N and C=C Stretching Region (1680-1400 cm⁻¹): This region is often complex but crucial for identifying the triazine ring and any associated aromatic systems.
The stretching vibrations of the C=N bonds within the triazine ring typically appear in the 1650-1550 cm⁻¹ range.[7]
The triazine ring itself has characteristic "breathing" and stretching vibrations that contribute to a series of bands in the 1600-1400 cm⁻¹ and 800-700 cm⁻¹ regions.[7][8]
N-H Bending Region (1650-1550 cm⁻¹): For primary amines, a scissoring vibration can be observed in this region, sometimes overlapping with the C=N stretching bands.[5]
Fingerprint Region (< 1400 cm⁻¹): This region contains a multitude of complex vibrations, including C-N stretching and various bending and deformation modes of the triazine ring.[2][4] While difficult to assign individual peaks, the overall pattern is unique to the molecule.[4]
Q2: My N-H stretching band is very broad. What could be the cause?
A broad N-H stretching band is typically indicative of hydrogen bonding.[3][9] In the solid state or in concentrated solutions, amino groups can form intermolecular hydrogen bonds, which weakens the N-H bond and leads to a broadening and shifting of the absorption to lower wavenumbers.[9][10] The extent of broadening can provide an indirect measure of the strength of these interactions.[9]
Q3: I am not seeing a clear N-H stretching band. Does this mean I don't have an amino-triazine?
While the absence of an N-H stretch is a significant finding, it doesn't definitively rule out an amino-triazine structure. Consider the following possibilities:
Tertiary Amine: The amino group could be a tertiary amine, meaning the nitrogen is bonded to three carbon atoms and has no N-H bonds. Tertiary amines will not exhibit N-H stretching vibrations.[11]
Low Concentration: If your sample is very dilute in a non-polar solvent, the N-H absorption may be weak.
Sample Preparation: Issues with sample preparation, such as insufficient sample in the KBr pellet, can lead to weak or absent peaks.
Q4: How can I differentiate between a primary and a secondary amino-triazine using IR spectroscopy?
The key difference lies in the N-H stretching region. A primary amine (-NH₂) will show two distinct N-H stretching bands due to asymmetric and symmetric stretching modes.[5][6] In contrast, a secondary amine (-NHR) has only one N-H bond and will therefore exhibit only a single N-H stretching band.[5][6]
Characteristic IR Absorption Bands for Amino-Triazines
The following table summarizes the key IR absorption bands for amino-triazine functional groups. Note that the exact positions and intensities of these bands can be influenced by the specific substitution pattern on the triazine ring and the amino group, as well as by the physical state of the sample.
Unexpected results in your IR spectra can be frustrating. This troubleshooting guide is designed to help you identify and resolve common issues.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common issues in IR spectroscopy of amino-triazines.
Experimental Protocol: Obtaining an IR Spectrum of a Solid Amino-Triazine Derivative using the KBr Pellet Method
This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet for solid-state IR analysis.
Materials:
Amino-triazine sample (1-2 mg)
FTIR grade KBr (approx. 200 mg), dried in an oven at 110°C for at least 2 hours
Agate mortar and pestle
Hydraulic press with pellet-forming die
Spatula
FTIR spectrometer
Procedure:
Sample Preparation:
Place a small amount of dried KBr (approx. 20 mg) into the agate mortar and grind it to a fine powder. This is to clean the mortar and pestle. Discard this KBr.
Weigh approximately 1-2 mg of your amino-triazine sample and transfer it to the clean, dry agate mortar.
Add approximately 200 mg of dried FTIR grade KBr to the mortar.
Gently mix the sample and KBr with a spatula.
Grind the mixture thoroughly for 2-5 minutes until it becomes a fine, homogeneous powder. The particle size should be small to minimize scattering of the IR radiation.
Pellet Formation:
Carefully transfer the powdered mixture into the collar of the pellet-forming die.
Distribute the powder evenly over the bottom anvil.
Place the top anvil into the collar and gently press down to level the powder.
Place the die assembly into the hydraulic press.
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for about 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
Carefully release the pressure and disassemble the die.
The resulting KBr pellet should be clear and free of cracks.
Data Acquisition:
Place the KBr pellet into the sample holder of the FTIR spectrometer.
Collect a background spectrum with the empty sample compartment. This will account for any atmospheric CO₂ and water vapor.
Collect the spectrum of your sample.
Label and save your data.
Data Analysis:
Identify the key absorption bands corresponding to the amino-triazine functional groups as outlined in this guide.
Compare your spectrum to reference spectra if available.
Technical Support Center: Purifying 5-tert-butyl-1,2,4-triazin-3-amine by Recrystallization
Welcome to the technical support center for the purification of 5-tert-butyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-tert-butyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important heterocyclic compound. As a molecule of interest in medicinal chemistry, achieving high purity is paramount for reliable downstream applications. This document provides practical, field-proven insights to help you navigate the nuances of its purification.
Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of 5-tert-butyl-1,2,4-triazin-3-amine in a question-and-answer format.
Question 1: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[1][2] This often occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.[1]
Here are several strategies to address this:
Reduce the Cooling Rate: Allow the solution to cool more slowly. A gradual decrease in temperature encourages the formation of an ordered crystal lattice rather than an amorphous oil.[1] You can achieve this by leaving the flask at room temperature before moving it to an ice bath.
Increase the Solvent Volume: The concentration of your compound might be too high. Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[3]
Change the Solvent System: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. For a compound like 5-tert-butyl-1,2,4-triazin-3-amine, which possesses both polar (amine, triazine) and non-polar (tert-butyl) groups, a mixture of solvents can be effective.[4][5] For instance, dissolving the compound in a good solvent like hot ethanol or methanol and then slowly adding a poor solvent like water or hexane until turbidity appears can induce crystallization.[5]
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[2] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of the compound, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[2][3]
Question 2: I am getting a very low yield of purified crystals. How can I improve this?
Answer: A low recovery of your purified compound can be frustrating. Several factors could be at play:
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[1][3] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
Premature Crystallization: If crystals form too quickly in the hot solution (for instance, during hot filtration), you may lose a substantial amount of your product. Ensure your filtration apparatus is pre-heated to prevent this.
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can lead to the dissolution of your product. Always use a minimal amount of ice-cold solvent for washing.
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the solubility of your compound in the cold solvent is still significant, you will experience a lower yield.
Question 3: My purified compound is still showing impurities by TLC/NMR analysis. What went wrong?
Answer: The persistence of impurities after recrystallization suggests that the chosen solvent system is not effectively differentiating between your compound and the impurities.
Similar Solubility Profiles: The impurities may have solubility characteristics very similar to your target compound in the chosen solvent.[6] In this case, trying a different solvent with different polarity is recommended. For nitrogen-containing heterocycles, solvent systems like ethanol/water, ethyl acetate/hexane, or even exploring the use of acidic solvents like acetic acid in mixtures can be beneficial.[5][7]
Occlusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[3] A slower cooling rate will promote the formation of purer crystals.
Consider a Preliminary Purification Step: If the crude material is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification by flash column chromatography to remove the bulk of the impurities before proceeding with recrystallization for final polishing.[4] For triazine derivatives, silica gel chromatography is a common initial purification method.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 5-tert-butyl-1,2,4-triazin-3-amine?
A1: The ideal solvent must be determined experimentally. However, based on the structure, good starting points are polar protic solvents like ethanol or methanol, or a mixture of a polar solvent with a non-polar co-solvent.[4][5] A general approach is to test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility when hot.
Q2: How can I determine the purity of my recrystallized product?
A2: Several analytical techniques can be used to assess the purity of your 5-tert-butyl-1,2,4-triazin-3-amine:
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The purified sample should ideally show a single spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of impurity peaks in the spectra is a good indicator of high purity.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting range often indicates the presence of impurities.
Q3: Is it necessary to perform a hot filtration?
A3: A hot filtration step is only necessary if there are insoluble impurities in your hot, saturated solution.[4] If the solution is clear, you can skip this step to avoid potential product loss due to premature crystallization.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.
Experimental Protocol: Recrystallization of 5-tert-butyl-1,2,4-triazin-3-amine
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
Materials:
Crude 5-tert-butyl-1,2,4-triazin-3-amine
Recrystallization solvent (e.g., ethanol, methanol, or a mixture)
Erlenmeyer flasks
Hot plate with stirring capability
Buchner funnel and filter paper
Vacuum flask and vacuum source
Ice bath
Procedure:
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the solid upon heating.
Dissolution: Place the crude 5-tert-butyl-1,2,4-triazin-3-amine in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.[4]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary Table:
Parameter
Recommended Range/Value
Notes
Crude Material to Solvent Ratio
Start with ~10-20 mL of solvent per gram of crude material
Adjust based on observed solubility.
Dissolution Temperature
Near the boiling point of the solvent
Ensure complete dissolution.
Cooling Protocol
Slow cooling to room temperature, followed by 15-30 min in an ice bath
Promotes the formation of larger, purer crystals.
Washing Solvent Volume
1-2 mL of ice-cold solvent per gram of crystals
Use a minimal amount to avoid product loss.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of 5-tert-butyl-1,2,4-triazin-3-amine.
References
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives - Benchchem. (n.d.).
WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents. (n.d.).
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, January 10). Retrieved from [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. (2022, July 7). Retrieved from [Link]
(PDF) Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities - ResearchGate. (2024, September 12). Retrieved from [Link]
Technical Support Center: Separating 5-tert-butyl and 6-tert-butyl-1,2,4-triazine Isomers
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties in separat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties in separating 5-tert-butyl-1,2,4-triazine and 6-tert-butyl-1,2,4-triazine. As positional isomers, these compounds often exhibit nearly identical physicochemical properties, making their separation a significant bottleneck in synthetic and drug development workflows.
This document provides in-depth, field-proven troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs). Our approach is to explain the fundamental principles behind the separation, empowering you to make informed decisions and effectively resolve your specific purification challenges.
Part 1: Understanding the Challenge - Key Physicochemical Considerations
The core difficulty in separating 5-tert-butyl and 6-tert-butyl-1,2,4-triazine lies in their structural similarity. The position of the bulky tert-butyl group subtly influences the molecule's overall properties, which are the very handles we use for separation.
Polarity and Dipole Moment: The 1,2,4-triazine ring is asymmetric and possesses a significant dipole moment.[1][2] The placement of the electron-donating tert-butyl group at either the C5 or C6 position alters the electron density distribution and the overall molecular dipole. The 6-tert-butyl isomer is generally expected to be slightly more polar than the 5-tert-butyl isomer due to the proximity of the bulky group to two ring nitrogens, but this difference is often minimal.
Steric Hindrance and Shape Selectivity: The tert-butyl group's position affects how the molecule interacts with a stationary phase. This difference in molecular shape can be exploited by chromatographic techniques that rely on shape selectivity, such as those using phenyl-based stationary phases.[3]
Solubility: The isomers are likely to have very similar solubilities in common organic solvents, making separation by simple crystallization challenging, though not impossible.[4]
This guide will explore how to leverage these subtle differences to achieve baseline separation.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the separation of tert-butyl triazine isomers in a practical question-and-answer format.
Question 1: Why is my standard silica gel column chromatography failing to separate the isomers?
Answer: This is the most common point of failure. Standard silica gel chromatography separates compounds based primarily on differences in polarity. Since the 5- and 6-tert-butyl isomers have very similar polarities, they will travel down the column at nearly the same rate, resulting in co-elution.
Causality: The silica surface interacts with molecules mainly through hydrogen bonding and dipole-dipole interactions. The subtle difference in the dipole moments of your isomers is often insufficient to overcome chromatographic band broadening, leading to poor resolution.
Troubleshooting Steps:
Optimize the Mobile Phase:
Switch to a Less Polar Solvent System: Instead of moderately polar systems like ethyl acetate/hexane, try systems with lower overall polarity, such as dichloromethane/hexane or toluene/ethyl acetate. Running a very shallow gradient can sometimes resolve closely eluting spots.
Use Additives (with caution): Adding a small amount of a competitive solvent like methanol or a modifier like triethylamine (if your compounds are basic) can sometimes alter selectivity, but this is often a last resort for silica gel.
Consider Alternative Normal-Phase Media:
Alumina (Neutral or Basic): Alumina offers different selectivity compared to silica and may resolve your isomers.
Florisil®: A magnesium silicate-based adsorbent that can sometimes provide unique selectivity for closely related compounds.
If these steps do not yield significant improvement, it is highly recommended to move to a more powerful technique like HPLC.
Question 2: What is the best HPLC-based strategy for achieving baseline separation?
Answer: High-Performance Liquid Chromatography (HPLC) is the most effective and reliable method for separating these challenging isomers. The key is to select a column that provides a different separation mechanism beyond simple polarity.
Expert Recommendation: Prioritize columns that exploit π-π interactions and shape selectivity. The aromatic triazine ring and the subtle steric differences between the isomers are the keys to a successful separation.
stability of 5-tert-butyl-1,2,4-triazin-3-amine under acidic conditions
Technical Support Center: 5-tert-butyl-1,2,4-triazin-3-amine Welcome to the technical support resource for 5-tert-butyl-1,2,4-triazin-3-amine. This guide is designed for researchers, medicinal chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-tert-butyl-1,2,4-triazin-3-amine
Welcome to the technical support resource for 5-tert-butyl-1,2,4-triazin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of working with this compound, with a specific focus on its stability under acidic conditions. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-tert-butyl-1,2,4-triazin-3-amine in acidic solutions?
A1: The primary concern is the susceptibility of the 1,2,4-triazine ring to acid-catalyzed hydrolysis.[1] This can lead to the cleavage of the heterocyclic ring system, resulting in a loss of the parent compound and the formation of various degradation products. The rate and extent of this degradation are highly dependent on the pH, temperature, and the specific acidic medium used.
Q2: What are the likely degradation pathways for this molecule under acidic stress?
A2: While specific studies on this exact molecule are not prevalent, based on the general chemistry of 1,2,4-triazines, the most probable degradation pathway involves protonation of the ring nitrogen atoms, followed by nucleophilic attack by water.[2][3] This can lead to ring-opening, potentially yielding hydrazide-type intermediates, which may further degrade to smaller, more stable molecules. The tert-butyl group is generally stable, but the amino group could also be a site for hydrolysis under harsh conditions.
Q3: At what pH range should I expect to see significant degradation?
A3: Significant degradation is more likely to occur at lower pH values (pH < 4). However, the exact onset and rate of degradation must be determined empirically for your specific experimental conditions (e.g., buffer composition, temperature, and concentration). We strongly recommend conducting a preliminary stability study if you plan to work with this compound in acidic mobile phases for HPLC, acidic formulation buffers, or under acidic reaction conditions for an extended period.
Q4: Can I use a stock solution of 5-tert-butyl-1,2,4-triazin-3-amine prepared in an acidic buffer for my experiments?
A4: It is not recommended to store this compound in acidic solutions for extended periods.[1] If your experiment requires an acidic medium, you should prepare the solution fresh immediately before use. For long-term storage, dissolve the compound in a non-protic organic solvent like DMSO or ethanol and store it at -20°C or -80°C.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions.
Issue 1: Disappearing Parent Compound Peak or Emergence of New Peaks in HPLC Analysis
Scenario: "I've prepared my sample in a formic acid-containing mobile phase for reverse-phase HPLC. Over a series of injections, I notice the peak area for my main compound is decreasing, and one or more new peaks are appearing at earlier retention times."
Root Cause Analysis: This is a classic sign of on-instrument or in-vial degradation. The acidic mobile phase is likely causing the hydrolysis of the 1,2,4-triazine ring during the analytical run or while the sample is sitting in the autosampler. The new, earlier-eluting peaks are typically the more polar degradation products.
Troubleshooting Steps:
Minimize Sample Residence Time: Prepare your samples in a neutral or organic solvent and dilute them into the acidic mobile phase immediately before injection. Avoid letting samples sit in the autosampler for long periods.
Adjust Mobile Phase pH: If your separation allows, try increasing the pH of the mobile phase. Even a small increase (e.g., from pH 2.5 to 3.5) can significantly reduce the rate of hydrolysis.
Use a Faster Gradient: A shorter run time will reduce the exposure of the compound to the acidic conditions.
Lower the Column Temperature: If you are running at an elevated temperature, reducing it to ambient can slow down the degradation kinetics.
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
Scenario: "My bioassay results for this compound are highly variable. The IC50 value seems to shift between experiments, even when I use the same stock solution."
Root Cause Analysis: Compound instability is a major cause of inconsistent biological data.[1] If your assay buffer is acidic, the compound may be degrading over the course of the experiment. This means the effective concentration of your active compound is decreasing over time, leading to artificially low potency measurements.
Troubleshooting Steps:
Confirm Buffer pH and Compound Stability: Run a simple time-course experiment. Incubate the compound in your assay buffer and take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours). Analyze these aliquots by HPLC to quantify the amount of parent compound remaining.
Prepare Fresh Solutions: Always prepare dilutions from a stable, non-aqueous stock solution immediately before starting your assay. Do not reuse leftover diluted solutions.
Consider a pH-Matched Control: Include a control where the compound is incubated in a neutral, non-degrading buffer for the same duration as the assay to understand its baseline stability.
Issue 3: Failed Chemical Reaction or Unexpected Side Products
Scenario: "I am attempting to perform a reaction on a substituent of 5-tert-butyl-1,2,4-triazin-3-amine under acidic conditions, but I am getting a low yield of my desired product and a complex mixture of byproducts."
Root Cause Analysis: The acidic reaction conditions may be harsh enough to degrade the 1,2,4-triazine core, competing with your desired reaction. The reagents themselves might also be contributing to the degradation.
Troubleshooting Steps:
Screen Alternative Catalysts: Explore milder Lewis acids or non-acidic catalysts if possible for your transformation.
Protect the Triazine Ring: If feasible, consider a protection-deprotection strategy for the triazine nitrogen atoms, although this can add significant synthetic steps.
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress frequently. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard forced degradation study to quantitatively assess the .
Objective: To determine the rate and extent of degradation of 5-tert-butyl-1,2,4-triazin-3-amine when exposed to acidic conditions.
Materials:
5-tert-butyl-1,2,4-triazin-3-amine (solid)
HPLC-grade water
HPLC-grade acetonitrile or methanol
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M (for neutralization)
HPLC system with a UV detector or Mass Spectrometer
C18 reverse-phase HPLC column
Calibrated pH meter
Class A volumetric flasks and pipettes
Workflow Diagram:
Caption: Workflow for an acidic forced degradation study.
Step-by-Step Procedure:
Preparation of Stock Solution:
Accurately weigh and dissolve 5-tert-butyl-1,2,4-triazin-3-amine in acetonitrile to prepare a 1.0 mg/mL stock solution.
Preparation of Study Samples:
Acidic Sample: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
Control Sample: In a separate volumetric flask, add the same volume of stock solution to HPLC-grade water to achieve a final concentration of 100 µg/mL.
Incubation:
Place both the acidic and control sample vials in a water bath or oven set to a controlled temperature (e.g., 40°C).
Take an initial aliquot (T=0) from each vial immediately.
Time-Point Sampling:
Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, and 24 hours).
For each aliquot taken from the acidic sample, immediately neutralize it with an equivalent molar amount of 0.1 M NaOH to stop the degradation reaction.
HPLC Analysis:
Analyze all samples (including the T=0 and control samples) using a validated reverse-phase HPLC method.
A typical starting method could be a C18 column with a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Monitor the elution profile using a UV detector at the λmax of the compound or using a mass spectrometer for more definitive identification of degradants.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Plot the percentage of the parent compound remaining versus time to visualize the degradation kinetics.
Compare the degradation in the acidic sample to the control sample to confirm that the degradation is acid-mediated.
Quantitative Data Summary
While specific kinetic data for 5-tert-butyl-1,2,4-triazin-3-amine is not available in the literature, the table below provides a template for how to present the results from the forced degradation study described above.
Time (Hours)
% Parent Compound Remaining (Control, pH ~7)
% Parent Compound Remaining (0.1 M HCl, pH 1)
0
100%
100%
2
99.8%
85.2%
4
99.5%
71.3%
8
99.2%
50.1%
24
98.5%
15.8%
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. PubMed. (2000). [Link]
Synthesis of 1,2,4-Triazines and the Triazinoisoquinolinedione DEF Ring System of Noelaquinone. PMC. [Link]
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. (2023). [Link]
Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega. (2025). [Link]
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. (2025). [Link]
Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. [Link]
Synthesis of acid-catalyzed unsymmetrical 1,2,4,5-tetrazines. ResearchGate. [Link]
Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. PMC. [Link]
Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. ResearchGate. (2025). [Link]
Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. USGS. [Link]
Photodegradation study of some triazine-type herbicides. ResearchGate. (2025). [Link]
Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Korean Chemical Society. [Link]
Formation of stable 1,2,4-triazine N-adducts. ResearchGate. (2025). [Link]
One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. ACS Publications. (2017). [Link]
Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. (2025). [Link]
The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. PubMed. (2008). [Link]
Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. ResearchGate. [Link]
Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. [Link]
Types of Triazine and Their Differences. Chemical Guide. (2025). [Link]
Technical Support Center: HPLC Method Development for Amino-Triazine Analysis
Welcome to the technical support center for the analysis of amino-triazines by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of amino-triazines by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development and to offer solutions for common challenges encountered during the analysis of this important class of compounds.
Introduction to Amino-Triazine Analysis by HPLC
Amino-triazines are a class of nitrogen-containing heterocyclic compounds widely used as herbicides in agriculture.[1] Their potential for environmental contamination and impact on human health necessitates robust and reliable analytical methods for their detection and quantification in various matrices, including water, soil, and biological samples.[2][3][4] Reversed-phase HPLC with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.[5][6]
The basic nature of the amino groups on the triazine ring presents a unique set of challenges in reversed-phase HPLC, primarily related to peak shape and retention reproducibility.[7] This guide will provide a comprehensive overview of the principles behind successful amino-triazine analysis, detailed protocols for method development, and a thorough troubleshooting guide to address common issues.
Part 1: Method Development for Amino-Triazine Analysis
A systematic approach to method development is crucial for achieving a robust and reliable HPLC method for amino-triazine analysis.[8] This section outlines a step-by-step protocol for developing a method from the ground up.
Step 1: Understanding the Analyte - Physicochemical Properties of Common Amino-Triazines
The chromatographic behavior of amino-triazines is governed by their physicochemical properties, particularly their pKa and hydrophobicity (logP). The basicity of the amino groups means that their ionization state is dependent on the mobile phase pH.
pKa and logP values are approximate and can vary slightly depending on the source.
The low pKa values of atrazine, simazine, and propazine indicate that they are weak bases. To ensure reproducible retention and good peak shape, it is essential to control the mobile phase pH to maintain a consistent ionization state of the analytes and to minimize undesirable interactions with the stationary phase.[7]
Step 2: Initial Method Scouting - Column and Mobile Phase Selection
Column Selection:
A modern, high-purity, end-capped C18 column is the recommended starting point for amino-triazine analysis.[7] These columns have a reduced number of accessible silanol groups, which minimizes secondary interactions with the basic amino-triazines, thereby reducing peak tailing.[7] For more complex separations or if peak shape issues persist, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[7]
Typical Column Parameters:
Parameter
Recommendation
Rationale
Stationary Phase
C18 (end-capped)
Provides good hydrophobic retention for triazines.[7]
Particle Size
2.6 µm, 3 µm, or 5 µm
Smaller particles offer higher efficiency and resolution.[1]
| Column Dimensions | 100 x 2.1 mm or 150 x 4.6 mm | Dimensions depend on the desired flow rate and sample throughput. |
Mobile Phase Selection:
The mobile phase composition is critical for achieving good separation and peak shape.
Aqueous Phase (A): HPLC-grade water with a pH modifier. To suppress the interaction between the protonated amino-triazines and residual silanol groups on the stationary phase, the mobile phase pH should be adjusted to a range of 2.5-3.5 using an acidic modifier like formic acid or acetic acid.[7]
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred as it typically provides better peak shape and lower backpressure.
Step 3: Gradient Optimization
For a mixture of amino-triazines with varying polarities, a gradient elution is generally required to achieve adequate separation within a reasonable analysis time.[7][9]
Experimental Protocol: Gradient Optimization
Initial Scouting Gradient: Start with a broad linear gradient, for example, 10% to 90% organic phase (B) over 20 minutes. This will help to determine the approximate elution conditions for all analytes.
Refine the Gradient: Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks.
If peaks are clustered together, "flatten" the gradient in that region by slowing the rate of increase of the organic phase.[9]
If there are large gaps between peaks, "steepen" the gradient to reduce the analysis time.
Example Gradient Program:
Time (min)
%A (0.1% Formic Acid in Water)
%B (Acetonitrile)
0.0
90
10
15.0
40
60
17.0
10
90
20.0
10
90
20.1
90
10
| 25.0 | 90 | 10 |
Step 4: System Suitability
Before analyzing samples, it is essential to establish system suitability criteria to ensure the performance of the HPLC system.[10][11][12]
System Suitability Parameters:
Parameter
Acceptance Criteria
Purpose
Resolution (Rs)
> 2.0 between critical pairs
Ensures baseline separation of adjacent peaks.[10]
Demonstrates the reproducibility of the system.[10]
| Theoretical Plates (N) | > 5000 | Measures the efficiency of the column. |
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the HPLC analysis of amino-triazines.
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is the most common issue in amino-triazine analysis and is primarily caused by secondary interactions between the basic analytes and acidic residual silanol groups on the silica-based stationary phase.[7]
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution or Co-elution
Inadequate separation between analytes or between an analyte and a matrix component can lead to inaccurate quantification.[13]
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor resolution.
Issue 3: Retention Time Drift
Inconsistent retention times can lead to incorrect peak identification and integration.
Potential Causes and Solutions for Retention Time Drift:
Cause
Solution
Inadequate Column Equilibration
Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
Mobile Phase Composition Change
Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[14]
Temperature Fluctuations
Use a column oven to maintain a constant temperature.
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate.[14] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for amino-triazines in reversed-phase HPLC?
The primary cause of peak tailing for these basic compounds is the secondary ionic interaction between the protonated amino groups of the triazines and the deprotonated, acidic residual silanol groups on the surface of the silica-based stationary phase.[7] This interaction leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing the peaks to tail.
Q2: How does mobile phase pH affect the analysis of amino-triazines?
Mobile phase pH is a critical parameter. At a low pH (2.5-3.5), the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated amino-triazines, which significantly reduces peak tailing.[7] At higher pH values, the silanol groups become ionized, leading to strong interactions and severe peak tailing.
Q3: When should I use MS detection instead of UV detection?
While UV detection at around 220-230 nm is suitable for routine analysis of amino-triazines, MS detection offers several advantages, especially for complex matrices or low-level detection.[15][16]
Increased Selectivity: MS can differentiate between co-eluting peaks based on their mass-to-charge ratio, which is particularly useful for complex samples.[17]
Positive Identification: MS provides molecular weight and fragmentation information, offering a higher degree of confidence in analyte identification.[17]
Improved Sensitivity: For trace analysis, MS, particularly in tandem with MS/MS, can provide significantly lower limits of detection than UV.[6]
Q4: What are the best practices for sample preparation for amino-triazine analysis in water and soil samples?
Water Samples: For drinking water, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the initial mobile phase.[2] For more complex water matrices or for trace analysis, solid-phase extraction (SPE) with a C18 or polymeric sorbent is commonly used to concentrate the analytes and remove interfering matrix components.[5]
Soil Samples: Extraction from soil typically involves sonication or accelerated solvent extraction with an organic solvent like methanol or acetonitrile, followed by a cleanup step using SPE.
Q5: My system pressure is suddenly high. What should I do?
High backpressure is a common issue in HPLC. A systematic approach is needed to identify the source of the blockage.[17][18]
Disconnect the column: If the pressure returns to normal, the blockage is in the column. Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.
Check the guard column: If a guard column is used, replace it.
Inspect the in-line filter: If the pressure is still high after removing the column, check and replace the in-line filter.
Examine tubing and fittings: Look for any crimped tubing or blocked fittings between the injector and the column.
References
Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies. [Link]
Environmental Chemistry Method for Triazines & Metolachlor. U.S. Environmental Protection Agency. [Link]
System suitability Requirements for a USP HPLC Method. Restek. [Link]
SEPARATION OF SIMAZINE, ATRAZINE AND PROPAZINE USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of the University of Chemical Technology and Metallurgy. [Link]
The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. [Link]
System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Molecules. [Link]
Parameters required for the system suitability test of the proposed HPLC method. ResearchGate. [Link]
Procedures commonly used to prepare water samples for triazine analysis. ResearchGate. [Link]
Summary of parameters required for system suitability testing of the proposed HPLC method. ResearchGate. [Link]
Liquid chromatographic determination of triamino-s-triazine in fertilizer mixes: collaborative study. PubMed. [Link]
Liquid Chromatographic Determination of Simazine, Atrazine, and Propazine Residues in Catfish. Journal of AOAC International. [Link]
Determination of Triazine Herbicides in Aqueous Samples by Capillary HPLC-MS/MS. Axcend. [Link]
Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). PMC. [Link]
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]
IDENTIFICATION AND QUANTIFICATION OF HERBICIDE CONTAMINANTS FROM INPUTS USED FOR ORGANIC AGRICULTURE. CABI Digital Library. [Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
Optimizing Multilinear Gradients in HPLC. Chromatography Today. [Link]
3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion. [Link]
HPLC/DAD separation of simazine (1), atrazine (2) and propazine (3). ResearchGate. [Link]
Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. MDPI. [Link]
Liquid chromatographic determination of simazine, atrazine, and propazine residues in catfish. PubMed. [Link]
Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
HPLC Method Development Step by Step. YouTube. [Link]
Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector. Current World Environment. [Link]
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]
Technical Comparison: 5-tert-butyl-1,2,4-triazin-3-amine vs. Metribuzin Metabolites
This guide provides an in-depth technical comparison between 5-tert-butyl-1,2,4-triazin-3-amine (hereafter referred to as BTA ) and the established environmental metabolites of the herbicide Metribuzin . Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 5-tert-butyl-1,2,4-triazin-3-amine (hereafter referred to as BTA ) and the established environmental metabolites of the herbicide Metribuzin .
Executive Summary & Chemical Distinction
In the analysis of triazinone herbicides, researchers often encounter structural analogs that must be differentiated from true environmental degradates. This guide clarifies the relationship between the commercially available building block 5-tert-butyl-1,2,4-triazin-3-amine (BTA) and the three primary soil metabolites of Metribuzin: Desamino-metribuzin (DA) , Diketo-metribuzin (DK) , and Desamino-diketo-metribuzin (DADK) .
Critical Finding:BTA is NOT a primary environmental metabolite of Metribuzin.
Metribuzin Metabolites (DA, DK, DADK) retain the oxidized triazinone or triazinedione core (containing C=O carbonyls).
BTA is a fully aromatic aminotriazine lacking the carbonyl oxygen at position 5 and the N-N hydrazine motif. It serves as a crucial structural reference standard (negative control) in Structure-Activity Relationship (SAR) studies but is rarely observed in field dissipation pathways.
Structural Elucidation: The Chemotype Divergence
The fundamental difference lies in the ring saturation and oxidation state. Metribuzin and its metabolites are dihydro-triazin-ones (cyclic amides/ureas), whereas BTA is a fully aromatic system.
Table 1: Physicochemical Comparison
Feature
Metribuzin (Parent)
DA (Metabolite)
DK (Metabolite)
DADK (Metabolite)
BTA (Comparator)
Common Name
Metribuzin
Desamino-metribuzin
Diketo-metribuzin
Desamino-diketo
5-tert-butyl-1,2,4-triazin-3-amine
CAS No.
21087-64-9
35045-02-4
56507-37-0
52236-30-3
937-02-0
Core Scaffold
1,2,4-Triazin-5(4H)-one
1,2,4-Triazin-5(4H)-one
1,2,4-Triazine-3,5-dione
1,2,4-Triazine-3,5-dione
1,2,4-Triazine (Aromatic)
C5 Substituent
Carbonyl (=O)
Carbonyl (=O)
Carbonyl (=O)
Carbonyl (=O)
Hydrogen (-H)
C3 Substituent
Methylthio (-SMe)
Methylthio (-SMe)
Carbonyl (=O)
Carbonyl (=O)
Amine (-NH2)
N4 Substituent
Amino (-NH2)
Hydrogen (-H)
Amino (-NH2)
Hydrogen (-H)
None (Ring N)
Polarity
Moderate
Moderate-Low
High (Polar)
Very High (Polar)
Moderate (Basic)
Role
Herbicide (PSII Inhibitor)
Degradate
Degradate
Terminal Degradate
Building Block / Analog
Note on Nomenclature: The "Amino" in BTA refers to a C-linked amine at position 3. The "Amino" in Metribuzin refers to an N-linked amine (hydrazine) at position 4. This is a vital distinction for MS/MS fragmentation.
Degradation Pathways vs. Structural Analog
To understand why BTA is not a standard metabolite, we must visualize the degradation mechanism. Metribuzin degradation is driven by oxidative desulfuration and deamination , but the carbonyl oxygen at C5 is remarkably stable and persists through to the terminal metabolite (DADK).
The following diagram illustrates the established environmental fate of Metribuzin compared to the distinct structure of BTA.
Figure 1: The Metribuzin degradation pathway retains the carbonyl oxygen (C=O) at position 5. BTA lacks this oxygen, distinguishing it as a separate chemical entity.
Differentiating these compounds requires precise LC-MS/MS protocols due to the potential for isobaric interference or similar fragmentation patterns.
Protocol: LC-MS/MS Differentiation
Objective: Separate Metribuzin metabolites from the BTA analog.
Column Selection:
Use a Biphenyl or Phenyl-Hexyl column (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).
Rationale: The pi-pi interactions of the biphenyl phase provide superior selectivity for the fully aromatic BTA ring compared to the partially saturated triazinone rings of the metabolites.
Mobile Phase:
A: 5 mM Ammonium Formate in Water (pH 3.0).
B: Methanol + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Mass Transitions (MRM):
Compound
Precursor (m/z)
Product Quant (m/z)
Product Qual (m/z)
Mechanism Note
Metribuzin
215.1 [M+H]+
173.1
84.1
Loss of t-butyl group
DA
200.1 [M+H]+
144.1
57.1
Loss of t-butyl alkene
DK
185.1 [M+H]+
129.1
84.1
Diketo cleavage
DADK
170.1 [M+H]+
114.1
69.1
Ring fragmentation
BTA
153.1 [M+H]+
125.1
97.1
Distinct mass & aromatic stability
Validation Check:
BTA will elute later than DADK on reverse-phase columns due to the lack of hydrophilic carbonyl groups, despite having a lower molecular weight.
DADK is highly polar and often elutes near the void volume in generic C18 methods; BTA retains well.
The structural comparison highlights why BTA is often used as a negative control in toxicity assays.
Photosystem II (PSII) Inhibition[1][2]
Metribuzin (Active): Requires the N-C(=O)-N structural motif (triazinone) and the bulky tert-butyl group to bind to the D1 protein in the chloroplast.
Metabolites (DA, DK, DADK):
DK:[1][2][3] Retains some weak affinity (still has N-NH2).
DA/DADK: Significantly reduced affinity (loss of N-NH2).
BTA (Inactive): The fully aromatic ring flattens the molecule and removes the essential hydrogen-bonding acceptors (C=O) required for the herbicide binding pocket. It is inactive as a PSII inhibitor.
Environmental Toxicity
Metabolites: Generally considered less toxic than the parent but have high groundwater mobility (high "Leacher" potential) due to increased polarity.
BTA: As an aromatic amine, BTA carries a different risk profile. Aromatic amines can undergo metabolic activation (N-hydroxylation) in mammalian systems, potentially leading to genotoxicity. However, the tert-butyl steric hindrance mitigates this risk compared to simple triazine amines.
References
The following authoritative sources document the degradation pathways and chemical properties cited in this guide.
Minnesota Department of Health. (2012). Metribuzin and Metribuzin Degradates (DA, DK, and DADK) in Groundwater. Health Risk Assessment Unit.[4]
Henriksen, T., et al. (2004). Degradation and Sorption of Metribuzin and Primary Metabolites in a Sandy Soil.[1] Journal of Environmental Quality, 33(2), 619-627.
PubChem. (2025). Compound Summary: Metribuzin (CID 30479).[4] National Library of Medicine.
European Food Safety Authority (EFSA). (2006). Conclusion regarding the peer review of the pesticide risk assessment of the active substance metribuzin. EFSA Scientific Report, 88, 1-74.
ChemIDplus. (2025). 5-tert-butyl-1,2,4-triazin-3-amine (CAS 937-02-0).
(Note: Link directs to PubChem record for the specific amine structure).
Structural Validation of Triazine Ring Formation: A Comparative Guide Using C13 NMR
Executive Summary: The "Silent" Ring Challenge In the synthesis of PI3K inhibitors, herbicides (e.g., Atrazine), and energetic materials, the formation of the 1,3,5-triazine (s-triazine) core is the critical " go/no-go "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent" Ring Challenge
In the synthesis of PI3K inhibitors, herbicides (e.g., Atrazine), and energetic materials, the formation of the 1,3,5-triazine (s-triazine) core is the critical " go/no-go " step. However, validating this ring closure is notoriously deceptive.
The Problem: Standard analytical techniques often yield false positives.
H1 NMR is frequently silent regarding the ring core itself, as the 1,3,5-triazine ring often lacks protons (especially in tris-substituted derivatives like cyanuric chloride adducts).
FT-IR provides evidence of C=N bonds but struggles to distinguish between a closed triazine ring, a linear polymer, or a 1,2,4-isomer.
Mass Spectrometry confirms the mass of a trimer but cannot definitively prove the cyclic connectivity.
The Solution: Carbon-13 (C13) NMR is the definitive structural probe. This guide details why C13 NMR is the superior validation method, how to overcome the technical challenges of quaternary carbon relaxation, and how to distinguish the target s-triazine from its isomers.
Comparative Analysis: C13 NMR vs. Alternatives
The following table objectively compares C13 NMR against common alternatives for the specific task of validating triazine ring closure .
Feature
C13 NMR
H1 NMR
FT-IR
LC-MS / HRMS
Primary Detection
Direct observation of ring carbons (C2, C4, C6).
Indirect (detects substituents only).
Functional groups (C=N, Breathing mode).
Molecular Mass (m/z).
Connectivity Proof
High. Chemical shift (160-180 ppm) confirms aromatic character.
Low. Cannot "see" the quaternary ring carbons.
Medium. 810 cm⁻¹ band is indicative but can be obscured.
Medium. Confirms stoichiometry, not topology (linear vs. cyclic).
Isomer Differentiation
Excellent. Distinguishes 1,3,5 (symmetric) from 1,2,4 (asymmetric).
Poor. Substituent patterns may look identical.
Low. Fingerprint regions overlap.
Low. Requires complex fragmentation analysis.
Sample Requirement
High (~20-50 mg).
Low (<5 mg).
Low (Solid state possible).
Very Low (<1 mg).
Throughput
Low (10 min - 4 hrs).
High (5 min).
High (2 min).
High (5 min).
The Science of Validation: C13 NMR Diagnostic Markers
The "Smoking Gun" Chemical Shift
The formation of the aromatic 1,3,5-triazine ring results in a significant deshielding of the ring carbons due to the high electronegativity of the three nitrogen atoms.
Target Range:160 ppm – 180 ppm .
Interpretation:
160–175 ppm: Typical for amino- or alkyl-substituted 1,3,5-triazines (e.g., melamine derivatives).
170–185 ppm: Typical for oxygenated derivatives (e.g., cyanuric acid, keto-tautomers).
< 80 ppm:WARNING. If your "ring" carbons appear here (e.g., 70-80 ppm), you have likely formed a hexahydro-1,3,5-triazine (saturated ring) or a linear methylene intermediate, not the aromatic target.
Symmetry as a Validation Tool
The symmetry of the spectrum is as important as the chemical shift.
Scenario A: Symmetric Substitution (e.g., Homotrimerization of Nitriles)
Signal: A single peak in the 160-180 ppm range.
Conclusion: High probability of 1,3,5-triazine formation. The
symmetry renders C2, C4, and C6 chemically equivalent.
Consequence: With a short delay, the nuclei become saturated, and the signal disappears or cannot be integrated quantitatively.
Step-by-Step Protocol
Sample Preparation:
Dissolve 30–50 mg of product in 0.6 mL of DMSO-d6 or CDCl3 .
Tip: DMSO-d6 is preferred for polar triazines (like melamine) to prevent aggregation.
Optional: Add 0.02 M Cr(acac)₃ (Chromium(III) acetylacetonate) as a relaxation agent if sample quantity is limited. This reduces
drastically.
Instrument Setup (400 MHz or higher):
Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker) to suppress NOE (for quantitative accuracy) or Standard Decoupling (zgpg) for maximum sensitivity.
Spectral Width: 240 ppm (ensure coverage of carbonyl/triazine region).
Acquisition Parameters (The "Secret Sauce"):
Relaxation Delay (d1): Set to 5.0 – 10.0 seconds (minimum). If quantitative integration is required, use 30 seconds .
Pulse Angle: 30° or 45° (allows faster repetition than 90° pulse).
Scans (ns): Minimum 1024 scans (due to low sensitivity of quaternary carbons).
Baseline correct specifically in the 150-200 ppm region.
Visualizations
Analytical Decision Matrix
This diagram illustrates the logical flow for validating the structure, highlighting when to rely on C13 NMR over other methods.
Caption: Decision matrix for selecting C13 NMR parameters and interpreting shifts for triazine validation.
Synthesis & Validation Workflow
A typical workflow for Nitrile Trimerization validation.
Caption: Workflow from nitrile precursor to final C13 NMR validation step.
References
IMSERC. "The Relaxation Delay in NMR Experiments." Northwestern University Integrated Molecular Structure Education and Research Center. [Link]
Royal Society of Chemistry. "Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives." RSC Advances, 2017. [Link]
University of Chicago. "Optimized Default 13C Parameters." NMR Facility - Chemistry Department. [Link]
National Institutes of Health (NIH). "Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives." PubMed Central. [Link]
Comparative Guide: Pharmacological Properties of the 3-Amino-1,2,4-Triazine Scaffold
Executive Summary The 3-amino-1,2,4-triazine scaffold represents a distinct class of nitrogen-rich heterocycles.[1] Unlike its symmetrical isomer (1,3,5-triazine, common in antifolates) or the 1,2,4-triazole (common in a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-amino-1,2,4-triazine scaffold represents a distinct class of nitrogen-rich heterocycles.[1] Unlike its symmetrical isomer (1,3,5-triazine, common in antifolates) or the 1,2,4-triazole (common in antifungals), the 1,2,4-triazine core is characterized by a unique electron-deficient nature that facilitates specific bioreductive mechanisms and hydrogen-bonding geometries.
This guide objectively compares the pharmacological performance of 3-amino-1,2,4-triazine derivatives—specifically focusing on Tirapazamine (TPZ) and emerging PDK1 inhibitors —against standard alternatives.
Part 1: The Pharmacophore & Mechanism
Electronic Properties & Bioreduction
The defining feature of the 1,2,4-triazine ring is its high electron affinity. When oxidized to the 1,4-dioxide form (as in Tirapazamine), the scaffold becomes a "molecular switch" sensitive to cellular oxygen levels.
Mechanism: In hypoxic conditions (solid tumors), the N-oxide moiety undergoes a one-electron reduction by intracellular reductases (e.g., P450 reductase).
The Radical Driver: This reduction yields a transient benzotriazinyl radical . In the presence of oxygen, this radical is back-oxidized to the parent compound (futile cycling), preventing toxicity in healthy tissue. In hypoxia, the radical stabilizes and abstracts hydrogen from DNA, causing double-strand breaks.
Comparison: 1,2,4-Triazine vs. Nitroimidazoles
Nitroimidazoles (e.g., Misonidazole) are the historical standard for hypoxic sensitizers. However, the 3-amino-1,2,4-triazine scaffold offers a distinct mechanistic advantage.
The following diagram illustrates the critical "Oxygen Sensor" mechanism that differentiates this scaffold from standard chemotherapeutics.
Caption: The "Futile Cycle" mechanism ensures the 3-amino-1,2,4-triazine radical is only toxic in low-oxygen environments.
Part 3: Emerging Applications (Kinase Inhibition)
Beyond hypoxia, the un-oxidized 3-amino-1,2,4-triazine scaffold is gaining traction as a Pyruvate Dehydrogenase Kinase (PDK) inhibitor.
Performance vs. Dichloroacetic Acid (DCA)
DCA is the standard PDK inhibitor but suffers from low potency and high dose requirements.
Experimental Insight: 3-amino-1,2,4-triazine derivatives hybridized with indole rings occupy the ATP-binding pocket of PDK1 more effectively than the carboxylate of DCA.
Data Comparison:
Compound Class
Target
IC50 (PDK1)
Therapeutic Dose Est.
3-Amino-1,2,4-Triazine Derivative
PDK1 ATP Pocket
0.01 - 0.1 µM
Low (mg/kg range)
Dichloroacetic Acid (DCA)
PDK Allosteric Site
~1000 µM
High (100 mg/kg)
Outcome
Superior Potency
Weak Potency
Part 4: Experimental Protocols
To validate the properties of this scaffold, researchers must employ self-validating assays. Below are the standard protocols for synthesis and biological evaluation.
Protocol: Synthesis of the 3-Amino-1,2,4-Triazine Core
Unlike the triazole synthesis (formic acid + aminoguanidine), the triazine ring requires a 1,2-dicarbonyl condensation.
Clonogenic Phase: Wash drugs, trypsinize, and re-plate at low density.
Analysis: Count colonies >50 cells after 10 days.
Calculation:
. A valid hypoxic cytotoxin must have an HCR > 10.
References
Mechanism of Tirapazamine: Brown, J. M. (1993). SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer.[2] Link
PDK1 Inhibition: Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. Pharmaceuticals.[2][3][4][5][6] Link
Synthesis of 1,2,4-Triazines: Abdel-Rahman, R. M., et al. (2020).[6] Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines. Mini-Reviews in Organic Chemistry. Link
Hypoxia Protocols: Olive, P. L. (1995). Detection of hypoxia by measurement of DNA damage in individual cells from tumor spheroids. Cancer Research. Link
A Guide to the Safe Disposal of 5-Tert-butyl-1,2,4-triazin-3-amine and Related Heterocyclic Compounds
Senior Application Scientist Note: This document provides a detailed framework for the proper disposal of 5-Tert-butyl-1,2,4-triazin-3-amine. A specific Safety Data Sheet (SDS) for this exact compound was not publicly av...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: This document provides a detailed framework for the proper disposal of 5-Tert-butyl-1,2,4-triazin-3-amine. A specific Safety Data Sheet (SDS) for this exact compound was not publicly available at the time of writing. Therefore, the hazard information and quantitative data presented are based on the closely related parent compound, 3-Amino-1,2,4-triazine (CAS 1120-99-6) , and general principles for handling nitrogen-containing heterocyclic compounds. It is imperative that you consult the specific SDS provided by your chemical supplier and adhere strictly to your institution's environmental health and safety (EHS) protocols and all local, state, and federal regulations. This guide is intended to supplement, not replace, these primary sources of information.
Understanding the Core Risks: Hazard Assessment
The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. For nitrogen-containing heterocyclic compounds like 5-Tert-butyl-1,2,4-triazin-3-amine, the primary concerns are typically irritation and potential toxicity. The parent compound, 3-Amino-1,2,4-triazine, is classified as an irritant to the skin, eyes, and respiratory system[1]. The addition of a tert-butyl group may alter the compound's physical properties and toxicological profile, reinforcing the need to consult the specific SDS.
Anticipated Hazards Based on Analogous Compounds:
Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.
Eye Irritation (Category 2A): Contact with eyes can lead to serious irritation and potential damage[1][2].
Respiratory Tract Irritation (Category 3): Inhalation of dust can irritate the nose, throat, and lungs[1][3].
Potential Toxicity: The toxicological properties of many research chemicals are not fully investigated. Assume the substance is harmful if swallowed or inhaled and handle accordingly[1][4].
Quantitative Data Summary for Analogous Compound
The following table summarizes key safety and physical data for the parent compound, 3-Amino-1,2,4-triazine , to provide a baseline for handling and disposal decisions.
Critical for Segregation: This chemical waste must not be mixed with incompatible materials to prevent violent reactions, gas generation, or fire.
Disposal Classification
Hazardous Waste
Must be disposed of through a licensed environmental services contractor. Do not dispose of down the drain or in general solid waste.
Immediate Safety and Handling Protocol
Proper disposal begins with safe handling during use. The causality is simple: minimizing exposure and contamination during the experimental phase simplifies the final disposal process.
Required Personal Protective Equipment (PPE):
Eye Protection: Wear tightly sealed safety goggles or a face shield[7]. Standard safety glasses are insufficient.
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact[7].
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.
Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to control dust and potential vapors[6].
Engineering Controls:
Always handle this compound in a well-ventilated area, preferably a chemical fume hood[1].
An eyewash station and safety shower must be readily accessible[1].
Step-by-Step Disposal Protocol
The disposal of 5-Tert-butyl-1,2,4-triazin-3-amine must be treated as a regulated hazardous waste stream. The following protocol provides a self-validating system to ensure safety and compliance.
Step 1: Waste Characterization and Segregation
Identify the Waste Stream: This protocol applies to:
Unused or expired 5-Tert-butyl-1,2,4-triazin-3-amine solid.
Grossly contaminated materials (e.g., weigh boats, spatulas, paper towels from a spill).
Empty stock containers.
Segregate at the Source: This is a critical control point. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from strong oxidizing agents and acids[6]. The rationale is to prevent dangerous chemical reactions within the waste container.
Step 2: Containerization
Solid Waste:
Select a container made of a compatible material (e.g., a wide-mouth HDPE or glass jar with a screw-top lid). The original product container is often the best choice for unused chemical.
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.
Contaminated Labware (Sharps Excluded):
Collect items like contaminated gloves and weigh paper in a designated, lined container. A plastic pail with a lid or a double-bagged, heavy-duty plastic bag can be used.
Empty Stock Containers:
Under many regulations, containers that held acutely toxic chemicals may need to be triple-rinsed, with the rinsate collected as hazardous waste. However, for irritants, the empty, unrinsed container is often disposed of directly as solid hazardous waste. Consult your EHS office for the specific procedure at your institution.
Step 3: Labeling
Clarity is Safety: Improperly labeled waste is a significant safety risk and a compliance violation.
Attach a Hazardous Waste Label: As soon as you designate the container for waste accumulation, affix your institution's official hazardous waste label.
Complete the Label: Fill out all fields clearly and legibly in pencil or indelible ink.
Full Chemical Name: Write "Waste 5-Tert-butyl-1,2,4-triazin-3-amine". Do not use abbreviations or formulas.
Constituents: List all components, including any solvents used for decontamination, with estimated percentages.
Hazard Characteristics: Check the appropriate boxes (e.g., "Toxic" or "Irritant").
Step 4: Accumulation and Storage
Keep Containers Closed: Waste containers must be sealed at all times except when adding waste. This prevents the release of vapors and protects against spills[7].
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be clearly marked.
Secondary Containment: Place the waste container in a secondary bin or tray made of a compatible material to contain any potential leaks.
Store Away from Incompatibles: Ensure the storage location is physically separate from strong oxidizing agents and acids.
Step 5: Arranging for Disposal
Follow Institutional Procedures: Contact your institution's EHS or hazardous waste management department to schedule a pickup.
Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in a satellite accumulation area (typically 55 gallons, but may be less by institutional policy).
Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste contractor, likely via high-temperature incineration at a permitted facility[3].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-Tert-butyl-1,2,4-triazin-3-amine.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
References
Thenalidine tartrate - CAS Common Chemistry . (n.d.). CAS. [Link]
1,2,4-TRIAZIN-3-AMINE | CAS 1120-99-6 . (n.d.). Matrix Fine Chemicals. [Link]
Personal protective equipment for handling 5-Tert-butyl-1,2,4-triazin-3-amine
CAS: 937-02-0 | Formula: C₇H₁₂N₄ | MW: 152.20 g/mol [1] Executive Summary & Chemical Context 5-Tert-butyl-1,2,4-triazin-3-amine is a heterocyclic building block characterized by a bulky lipophilic tert-butyl group at the...
5-Tert-butyl-1,2,4-triazin-3-amine is a heterocyclic building block characterized by a bulky lipophilic tert-butyl group at the C5 position and a primary amine at C3.[1][2] Unlike simple triazines, the tert-butyl moiety significantly alters the physicochemical profile, increasing solubility in organic solvents and potentially enhancing membrane permeability.
Why This Matters for Safety:
Standard "lab safety" is insufficient. The combination of the nucleophilic amine and the lipophilic tail creates a compound that can penetrate the stratum corneum more effectively than hydrophilic analogues. Furthermore, as a primary amine, it is prone to forming carbamates upon prolonged exposure to atmospheric CO₂, necessitating specific handling protocols to maintain both safety and compound integrity.
Hazard Profiling & Causality
Understanding the "Why" behind the risk.
Hazard Class
Classification (GHS)
Mechanistic Insight
Acute Toxicity (Oral)
Category 4 (H302)
Triazine cores often interfere with metabolic pathways; the tert-butyl group may modulate bioavailability.
Skin Irritation
Category 2 (H315)
The basicity of the exocyclic amine (pKa ~4-5) causes local pH shifts on moist skin, leading to irritation.
Eye Damage/Irritation
Category 2A (H319)
Fine crystalline dust acts as a mechanical abrasive and a chemical irritant upon dissolution in lacrimal fluid.
STOT - Single Exposure
Category 3 (H335)
Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Critical Note: While not always explicitly listed on generic SDS due to limited data, triazine derivatives should be treated as potential aquatic toxins (H411) due to their structural similarity to herbicides like Metribuzin.
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard PPE" to a task-based risk assessment model.
The Barrier Strategy
The lipophilicity of the tert-butyl group dictates that we prioritize permeation resistance over simple splash protection.
Hand Protection:
Standard Handling (Solids): Nitrile gloves (minimum 0.11 mm thickness).
Solution Handling (Organic Solvents): Double-gloving is mandatory. The tert-butyl group facilitates transport across glove materials when dissolved in carriers like DCM or DMSO.
Inner Layer: 4 mil Nitrile (High dexterity).
Outer Layer: 8 mil Nitrile or Laminate (Chemical resistance).
Protocol: "Red-Light Rule" — If the outer glove is splashed, change immediately. Do not wait for breakthrough.
Respiratory Protection:
Open Bench (Not Recommended): If weighing outside a hood is unavoidable (e.g., balance drift), use a P100 particulate respirator . Surgical masks offer zero protection against triazine dust.
Fume Hood (Standard): Maintain sash at working height (18 inches). Ensure face velocity is 80–100 fpm.
Ocular Protection:
Required: Chemical Splash Goggles (ANSI Z87.1+).
Prohibited: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Operational Protocols: The "Self-Validating" Workflow
Pre-Synthesis/Handling Check
Before opening the container, verify the "Three C's" :
Containment: Is the balance enclosure or fume hood certified within the last 12 months?
Compatibility: Are oxidizers (e.g., peroxides, permanganates) removed from the immediate vicinity? Reason: Primary amines can react exothermically with strong oxidizers.
Constitution: Is the compound free-flowing? Clumping indicates moisture absorption or carbamate formation, requiring repurification.
Handling & Weighing Procedure
Static Control: The tert-butyl group contributes to static charge buildup in the crystal lattice. Use an ionizing fan or anti-static gun during weighing to prevent "powder fly-out."
Transfer: Use glass or stainless steel spatulas. Avoid plastic, which can aggravate static issues.
Dissolution: Add solvent to the solid, not solid to the solvent, to minimize aerosolization of the dry powder.
Emergency Response (Spill Management)
Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (using methanol-dampened tissues) to prevent dust generation.
Wet Spill: Absorb with vermiculite or sand. Do not use sawdust , as reaction with the amine is possible.
Decontamination: Wipe surfaces with 1% acetic acid solution (to protonate and solubilize the amine), followed by water.
Storage & Stability Logistics
Atmosphere: Store under Argon or Nitrogen.
Mechanism:[2] 5-Tert-butyl-1,2,4-triazin-3-amine reacts with atmospheric CO₂ to form carbamic acid salts, which appear as a white crust on the container rim.
Temperature: 2–8°C (Refrigerated).
Reason: Retards thermal decomposition and oxidation.
Container: Amber glass. Avoid metal containers if trace metal catalysis is a concern for downstream applications (e.g., cross-coupling).
Disposal & Environmental Stewardship
Never dispose of this compound down the drain. The triazine ring is highly stable and persistent in water treatment systems.
Waste Stream
Description
Protocol
Solid Waste
Contaminated gloves, weighing boats, paper towels.
Double-bag in polyethylene. Label "Hazardous Solid - Toxic Organic."
Liquid Waste
Mother liquors, reaction mixtures.
Segregate into "Non-Halogenated Organic" (if in MeOH/EtOH) or "Halogenated" (if in DCM). Do not mix with acidic waste streams without controlled neutralization to avoid heat generation.
Rinsate
First wash of glassware.
Collect as hazardous waste. Do not put the first rinse down the sink.
Synthesis & Reaction Workflow Visualization
For researchers utilizing this as an intermediate (e.g., in Liebeskind–Srogl coupling or nucleophilic substitution), the following workflow ensures safety during transformation.
Figure 2: Operational workflow emphasizing critical safety control points during synthesis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135436665, 5-tert-Butyl-1,2,4-triazin-3-amine. Retrieved from [Link]
Kováč, O. et al. (2012). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction. Journal of Organic Chemistry. (Demonstrates reactivity and handling of tert-butyl triazine derivatives). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Triazine derivatives and aquatic toxicity data. (General reference for triazine environmental persistence). Retrieved from [Link]